Hydroxychloroquine sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIVZZPXRZKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118-42-3 (Parent) | |
| Record name | Hydroxychloroquine sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047811 | |
| Record name | Hydroxychloroquine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747-36-4 | |
| Record name | Hydroxychloroquine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=747-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxychloroquine sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYCHLOROQUINE SULFATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HYDROXYCHLOROQUINE SULFATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxychloroquine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxychloroquine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYCHLOROQUINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2869CNVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Research of Hydroxychloroquine Sulfate Action
Immunomodulatory Mechanisms at the Cellular and Molecular Level
The immunomodulatory properties of hydroxychloroquine (B89500) sulfate (B86663) are multifaceted, impacting key cellular organelles and signaling pathways involved in the immune response. By altering the internal environment of cells, particularly immune cells, it can dampen excessive inflammatory reactions.
Endosomal and Lysosomal pH Modulation and Associated Enzyme Inhibition
Hydroxychloroquine sulfate, as a weak base, readily permeates cell membranes and accumulates in acidic intracellular compartments such as endosomes and lysosomes. nih.govnih.gov This accumulation leads to an increase in the pH of these organelles, a process known as alkalinization. patsnap.comoup.comnih.gov The acidic environment of endosomes and lysosomes is crucial for the optimal function of various enzymes they contain, including acid hydrolases. nih.govsemanticscholar.org By raising the pH, this compound inhibits the activity of these pH-dependent enzymes, which are vital for processes like protein degradation and antigen processing. patsnap.comresearchgate.net This disruption of enzymatic function is a cornerstone of its immunomodulatory effects. nih.gov
The elevation of lysosomal pH can also interfere with the recycling of receptors on the cell surface, further impacting cellular functions. nih.gov This modulation of the endolysosomal environment is a primary mechanism through which this compound exerts its broad-ranging effects on the immune system. embopress.org
Toll-like Receptor (TLR) Pathway Interference
Toll-like receptors (TLRs) are a class of proteins that play a critical role in the innate immune system by recognizing pathogen-associated molecular patterns. nih.gov Certain TLRs, such as TLR7 and TLR9, are located within endosomes and are activated by nucleic acids. patsnap.comnih.gov The activation of these endosomal TLRs is pH-dependent and requires proteolytic cleavage. researchgate.net
This compound interferes with TLR signaling through multiple mechanisms. By increasing the pH of endosomes, it inhibits the necessary proteolytic maturation and activation of TLRs. researchgate.netmdpi.com Additionally, it is suggested that hydroxychloroquine may directly bind to nucleic acids, thereby preventing their interaction with TLRs. nih.govresearchgate.net This interference with TLR7 and TLR9 signaling leads to a reduction in the production of pro-inflammatory cytokines, including type I interferons, which are often implicated in autoimmune diseases. patsnap.comnih.gov This targeted disruption of TLR pathways is a key aspect of its anti-inflammatory action. frontiersin.org
Impact on Antigen Presentation and Immune Cell Function
The process of antigen presentation by antigen-presenting cells (APCs), such as dendritic cells, is essential for initiating an adaptive immune response. embopress.org This process involves the degradation of antigens within lysosomes and the subsequent loading of the resulting peptides onto major histocompatibility complex (MHC) class II molecules. nih.govdrugbank.com
By increasing lysosomal pH, this compound impairs the enzymatic degradation of antigens, thereby interfering with the proper processing and loading of antigenic peptides onto MHC class II molecules. patsnap.comnih.gov This leads to a reduction in the presentation of antigens to T-cells. drugbank.com Consequently, the activation and proliferation of T-cells are suppressed. nih.gov Furthermore, the function of B-cells, including their differentiation and the production of autoantibodies, can also be attenuated. nih.govnih.gov
| Cellular Process | Effect of this compound | Reference |
| Antigen Degradation | Inhibited due to increased lysosomal pH | patsnap.comnih.gov |
| MHC Class II Loading | Impaired | nih.govdrugbank.com |
| T-Cell Activation | Suppressed | nih.gov |
| B-Cell Function | Attenuated | nih.govnih.gov |
Cytokine and Inflammatory Mediator Modulation
A significant component of the anti-inflammatory effect of this compound is its ability to modulate the production and release of various cytokines and other inflammatory mediators. patsnap.com By interfering with intracellular signaling pathways, it can lead to a decrease in the synthesis of pro-inflammatory cytokines. embopress.org
Research has shown that this compound can inhibit the production of key cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). drugbank.comnih.govcabidigitallibrary.org It also has been shown to reduce the production of interferon-gamma (IFN-γ). nih.gov The suppression of these cytokines helps to dampen the inflammatory cascade that characterizes many autoimmune disorders. nih.govfrontiersin.org The modulation of cytokine profiles is a critical outcome of the various cellular mechanisms affected by the compound. mdpi.com
| Cytokine | Effect of this compound | Reference |
| Interleukin-1 (IL-1) | Inhibition of production | drugbank.comcabidigitallibrary.org |
| Interleukin-6 (IL-6) | Inhibition of production | nih.govcabidigitallibrary.org |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production | drugbank.comnih.gov |
| Interferon-gamma (IFN-γ) | Inhibition of production | nih.gov |
Autophagy Pathway Disruption and its Implications
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components through the formation of autophagosomes, which fuse with lysosomes to become autolysosomes. nih.gov This process is crucial for cellular homeostasis.
This compound is a well-established inhibitor of autophagy. nih.gov It disrupts this pathway by impairing the fusion of autophagosomes with lysosomes, a consequence of the increased lysosomal pH. oup.comtandfonline.com This blockage of the final step of autophagy leads to an accumulation of autophagosomes within the cell. nih.govfrontiersin.org The disruption of autophagy can have significant implications for cell survival and function, and it is an area of active investigation in the context of both autoimmune diseases and cancer. frontiersin.org
Calcium Signaling Modulation
Intracellular calcium signaling is a vital second messenger system that regulates a multitude of cellular processes in immune cells, including activation, proliferation, and cytokine production. mdpi.com this compound has been shown to modulate calcium signaling, providing another layer to its immunomodulatory effects. embopress.org
Studies have demonstrated that hydroxychloroquine can inhibit the mobilization of calcium from intracellular stores, such as the endoplasmic reticulum. nih.gov This disruption of calcium signals can interfere with downstream signaling pathways, including those that are critical for T-cell activation. nih.gov By impairing the release of calcium, hydroxychloroquine can inhibit the nuclear translocation of transcription factors like the nuclear factor of activated T-cells (NFAT), which is essential for the expression of genes involved in the immune response. embopress.org
Antimalarial Mechanisms of this compound
The primary site of action for this compound is the parasite's digestive vacuole, an acidic organelle where the degradation of host hemoglobin occurs. By disrupting the processes within this vacuole, this compound initiates a cascade of events that are lethal to the parasite.
The Plasmodium parasite, during its growth within red blood cells, ingests large amounts of host hemoglobin, which it breaks down into amino acids for its metabolic needs. This degradation is a highly regulated process carried out by a series of proteases within the acidic environment of the digestive vacuole. This compound is a weak base, which allows it to diffuse across membranes and accumulate in this acidic compartment. This accumulation leads to an increase in the pH of the vacuole, thereby altering the optimal environment for the activity of key parasitic proteases.
Table 1: Inhibition of Falcilysin by Chloroquine (B1663885) (Data for chloroquine is presented as a proxy for the mechanistic action of this compound)
| pH | IC₅₀ (µM) |
| 7.2 | 56.94 |
| 5.2 | 206.7 |
| IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity. |
This interference with hemoglobin proteolysis deprives the parasite of essential amino acids, thereby hindering its growth and replication.
A critical consequence of hemoglobin digestion is the release of large quantities of heme, which is toxic to the parasite due to its ability to generate reactive oxygen species and destabilize membranes. To protect itself, the parasite has evolved a detoxification mechanism wherein it polymerizes the toxic heme into an inert, crystalline substance called hemozoin, also known as malaria pigment. This compound's second major antimalarial mechanism involves the disruption of this vital detoxification process.
The inhibition of hemozoin formation is achieved through a direct interaction between this compound and heme (ferriprotoporphyrin IX). The drug is believed to form a complex with heme, preventing its incorporation into the growing hemozoin crystal. This interaction is thought to involve π-π stacking between the quinoline (B57606) ring of hydroxychloroquine and the porphyrin ring of heme. The formation of this complex effectively caps (B75204) the growing crystal surface, arresting further polymerization.
This leads to an accumulation of toxic, free heme within the parasite's digestive vacuole. The buildup of free heme is highly detrimental to the parasite, causing oxidative damage to cellular components and ultimately leading to cell lysis and death. Research on chloroquine has provided quantitative insights into this inhibitory process.
Table 2: Quantitative Data on Chloroquine's Inhibition of Heme Polymerization (Data for chloroquine is presented as a proxy for the mechanistic action of this compound)
| Parameter | Value |
| IC₅₀ for Heme Polymerization Inhibition | 11-46 µM |
| Concentration to Arrest Crystal Growth | 2 µM |
| Binding Affinity to Heme (Kd) | 10⁻⁷ to 10⁻⁶ M |
| IC₅₀ represents the concentration of the compound required to inhibit 50% of heme polymerization. Kd (dissociation constant) indicates the binding affinity between the drug and heme. |
Pharmacokinetic and Pharmacodynamic Research of Hydroxychloroquine Sulfate
Pharmacokinetic Studies of Hydroxychloroquine (B89500) Sulfate (B86663)
The journey of hydroxychloroquine sulfate through the body is characterized by rapid absorption, extensive distribution into tissues, and a remarkably long elimination half-life.
Following oral administration, hydroxychloroquine is rapidly and almost completely absorbed from the gastrointestinal tract. fda.gov Studies in healthy volunteers have shown that the mean fraction of an oral dose that is absorbed is approximately 74%. nih.gov Peak concentrations in the blood are typically observed within 3 to 5 hours after ingestion. webmd.com For instance, a single 200 mg oral dose in healthy males resulted in a mean peak blood concentration of 129.6 ng/mL in 3.26 hours. nih.gov
However, there is considerable variability in the absorption of hydroxychloroquine among individuals. In patients with rheumatoid arthritis, the fraction of the dose absorbed has been shown to range widely, from as low as 30% to as high as 100%. wikipedia.org This variability can be influenced by several factors, including concomitant food intake and the use of antacids, which can decrease absorption. nih.gov The absorption half-life, which is the time it takes for half of the drug to be absorbed into the bloodstream, is approximately 3 to 4 hours following chronic oral administration. nih.gov
| Parameter | Blood | Plasma |
|---|---|---|
| Mean Peak Concentration (Cmax) | 129.6 ng/mL | 50.3 ng/mL |
| Time to Peak Concentration (Tmax) | 3.26 hours | 3.74 hours |
Hydroxychloroquine exhibits an exceptionally large volume of distribution, indicating extensive sequestration into body tissues. nih.gov Reported values for the volume of distribution from blood and plasma are 5,522 L and 44,257 L, respectively. webmd.com This extensive tissue uptake is a key reason for the drug's long half-life. nih.gov
The drug is known to accumulate in various tissues, with particularly high concentrations found in the liver, spleen, kidney, and lungs. springermedizin.de It also binds strongly to melanin-containing tissues, such as those in the eyes and skin, which can have implications for long-term use. nih.govrima.org Hydroxychloroquine is approximately 45% bound to plasma proteins. springermedizin.de Due to its extensive tissue binding, it takes a considerable amount of time, around 4 to 6 weeks, to reach steady-state concentrations in the body. springermedizin.de
Hydroxychloroquine is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system. nih.gov The key enzymes involved in its metabolism are CYP2D6, CYP3A4, and CYP2C8. mdpi.com These enzymes catalyze the N-dealkylation of hydroxychloroquine to form several metabolites. webmd.com
Following chronic oral administration, three main metabolites are found in plasma and blood:
Desethylhydroxychloroquine (DHCQ): This is the major and pharmacologically active metabolite. nih.govwebmd.com
Desethylchloroquine (DCQ): Another active metabolite. nih.gov
Bidesethylhydroxychloroquine (BDCQ): A secondary metabolite. nih.gov
Peak blood concentrations of these metabolites are generally observed at the same time as the peak levels of the parent drug, hydroxychloroquine. nih.gov
| Metabolite | Abbreviation | Pharmacological Activity |
|---|---|---|
| Desethylhydroxychloroquine | DHCQ | Active |
| Desethylchloroquine | DCQ | Active |
| Bidesethylhydroxychloroquine | BDCQ | - |
The elimination of hydroxychloroquine from the body is a very slow process, primarily due to its extensive tissue distribution. The terminal half-life, which is the time it takes for the concentration of the drug in the body to be reduced by half, is estimated to be between 40 and 50 days with chronic administration. nih.gov
Elimination occurs through both metabolism and renal excretion. Approximately 40-50% of a dose is excreted via the kidneys. rima.org The renal clearance of the unchanged parent drug ranges from approximately 16% to 30%. wikipedia.org Urinary elimination of hydroxychloroquine, including both its metabolites and the unchanged drug, has been reported to be between 6% and 60%. webmd.com Even three months after a single dose, hydroxychloroquine can still be detected in the urine. nih.gov
Hydroxychloroquine is administered as a racemic mixture, meaning it contains equal amounts of two mirror-image isomers, or enantiomers: (R)-hydroxychloroquine and (S)-hydroxychloroquine. The body handles these two enantiomers differently, a phenomenon known as enantioselective pharmacokinetics.
Studies have shown that the blood concentration of the (R)-enantiomer is typically higher than that of the (S)-enantiomer. nih.gov This is partly due to differences in their distribution and binding to plasma proteins. The (R)-enantiomer is less extensively bound to plasma proteins compared to the (S)-enantiomer. nih.gov
Pharmacodynamic Research and Exposure-Response Relationships
The pharmacodynamics of hydroxychloroquine involve its mechanisms of action and the relationship between drug exposure (concentration in the blood) and the resulting clinical response. While the precise mechanisms are not fully elucidated, it is understood that hydroxychloroquine exerts its effects by increasing the pH within intracellular vacuoles. nih.gov This alteration can interfere with "antigen processing" in immune cells, thereby down-regulating the immune response. nih.gov
Research has increasingly focused on the relationship between hydroxychloroquine blood concentrations and clinical outcomes, particularly in autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Several studies have demonstrated that higher blood concentrations are associated with better disease control.
For patients with SLE, low blood concentrations of hydroxychloroquine have been strongly linked to ongoing disease activity and are a significant predictor of disease flares. acrabstracts.org A therapeutic target of a whole-blood hydroxychloroquine concentration greater than 1,000 ng/mL has been suggested to improve efficacy. acrabstracts.org In childhood-onset SLE, patients with active disease had significantly lower mean blood concentrations compared to those with inactive disease (536 ± 294 vs. 758 ± 490 ng/mL).
Similarly, in rheumatoid arthritis, a positive correlation has been observed between steady-state blood concentrations and improvements in measures of disease activity, such as joint tenderness and daily living activities. Patients with less active disease have been found to have significantly higher blood concentrations of hydroxychloroquine.
These findings underscore the importance of therapeutic drug monitoring to ensure that patients achieve blood concentrations within a range that is both effective and minimizes the risk of toxicity. mdpi.com
| Disease State | Proposed Therapeutic Target | Associated Outcome |
|---|---|---|
| Systemic Lupus Erythematosus (SLE) | > 1,000 ng/mL | Reduced disease activity and flares acrabstracts.org |
| Childhood-Onset SLE | ≥ 750 ng/mL | Associated with inactive disease |
| Rheumatoid Arthritis (RA) | Higher concentrations | Improved disease activity measures |
Correlation of Blood Concentrations with Therapeutic Efficacy in Autoimmune Diseases
A growing body of evidence supports a direct correlation between whole-blood concentrations of hydroxychloroquine and its therapeutic efficacy in the management of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA). Monitoring these levels can be a valuable tool for clinicians to assess medication adherence and tailor treatment to individual patient needs, potentially improving disease control.
In patients with SLE, a consensus is emerging around a therapeutic target range for hydroxychloroquine blood concentrations. Multiple studies have suggested that maintaining levels within a specific window is associated with better disease outcomes. For instance, a meta-analysis has indicated that blood concentrations of ≥750 ng/mL are linked to a significant reduction in disease activity. nih.govconsensus.app Another study has proposed a therapeutic range of 750–1100 ng/mL, which was found to significantly reduce the odds of high disease activity in lupus patients. mdpi.com Some research also suggests a minimum threshold for clinical efficacy, with blood concentrations greater than 500 ng/mL being a potential target. researchgate.net Conversely, low blood concentrations of hydroxychloroquine have been identified as a predictor of disease exacerbations in individuals with SLE.
For Rheumatoid Arthritis, the relationship between blood concentration and efficacy has also been investigated. In one prospective, dose-ranging study, steady-state blood concentrations were compared between patients receiving different daily doses. The results showed a correlation between the daily dose and the resulting blood concentration, as well as with improvements in joint tenderness and activities of daily living. researchgate.net However, this particular study did not find additional significant improvements in the group with higher average blood concentrations compared to those with moderate levels, suggesting a more complex concentration-response relationship in RA. researchgate.net
Below is a data table summarizing findings from various studies on the correlation between hydroxychloroquine blood concentration and therapeutic efficacy in autoimmune diseases.
Interactive Data Table: Hydroxychloroquine Blood Concentration and Therapeutic Efficacy
| Autoimmune Disease | Therapeutic Blood Concentration Range (ng/mL) | Key Findings |
|---|---|---|
| Systemic Lupus Erythematosus (SLE) | ≥750 | Associated with improved disease control and a 58% lower risk of active disease. nih.gov |
| Systemic Lupus Erythematosus (SLE) | 750–1100 | Significantly reduced the odds of high disease activity by 76-90%. mdpi.com |
| Systemic Lupus Erythematosus (SLE) | >500 | Suggested as a threshold for clinical efficacy. researchgate.net |
| Rheumatoid Arthritis (RA) | 450.6 (mean for 200 mg/day) vs. 870.3 (mean for 400 mg/day) | Steady-state concentrations correlated with daily dose and some clinical improvements, but no significant additional benefit was seen at the higher concentration in this study. researchgate.net |
Pharmacokinetic/Pharmacodynamic Modeling Approaches
Pharmacokinetic/pharmacodynamic (PK/PD) modeling has become an indispensable tool in understanding the complex behavior of this compound in the body. These mathematical models are used to describe the time course of drug absorption, distribution, metabolism, and excretion, and to relate drug exposure to its therapeutic effects. Various modeling approaches have been employed to better predict hydroxychloroquine concentrations in different patient populations and to explore optimal dosing strategies.
Population Pharmacokinetic (PopPK) Models: This is a common approach used to quantify the pharmacokinetic variability in a target patient population. For hydroxychloroquine, PopPK models have often been one- or two-compartment models. acrabstracts.orgnih.gov These models have been instrumental in identifying factors that influence the drug's pharmacokinetics, such as body weight and the duration of administration. nih.gov For instance, a PopPK model for long-term hydroxychloroquine therapy in patients with rheumatic diseases revealed that the drug's clearance from whole blood increases with the duration of treatment. nih.gov PopPK models have also been developed for specific populations, such as pregnant women with rheumatic diseases, to assess whether dose adjustments are necessary due to physiological changes during pregnancy. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models are more complex, multi-compartment models that simulate the drug's disposition in the body based on physiological, biochemical, and anatomical parameters. This "bottom-up" approach allows for the prediction of drug concentrations in various tissues and can be used to explore the impact of intrinsic factors like genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP2D6, CYP2C8, CYP3A4) and extrinsic factors like drug-drug interactions. researchgate.netscielo.br PBPK models for hydroxychloroquine have been developed to predict its enantioselective kinetics (the behavior of its R- and S-isomers) and to simulate its pharmacokinetics in healthy individuals as well as in special populations, such as those with liver cirrhosis or chronic kidney disease. mdpi.comresearchgate.net These models can be particularly useful for predicting the need for dose adjustments in patients with organ impairment. mdpi.com
The application of these modeling and simulation techniques provides a quantitative framework to optimize hydroxychloroquine therapy. By integrating patient-specific characteristics, these models can help in personalizing dosing regimens to achieve the desired therapeutic blood concentrations while minimizing potential risks. For example, Monte Carlo simulations, often used in conjunction with PopPK models, can be employed to determine the most appropriate dosage for patients with different body weights or for those who have been on the therapy for varying lengths of time. nih.govresearchgate.net
Clinical Efficacy Research of Hydroxychloroquine Sulfate in Established Indications
Systemic Lupus Erythematosus (SLE) Research
Hydroxychloroquine (B89500) is considered a foundational therapy for all patients with SLE, unless contraindicated. researchgate.netdroracle.ai Its benefits extend across various manifestations of the disease, from cutaneous and joint symptoms to improving long-term survival. nih.govlupus.org
Efficacy in Disease Activity and Flare Prevention
Research consistently demonstrates that hydroxychloroquine sulfate (B86663) is effective in reducing disease activity and preventing flares in patients with SLE. nih.govlupus.org Studies have shown that its use is associated with decreased SLE activity, particularly in mild to moderate forms of the disease. nih.gov A key benefit of hydroxychloroquine is its ability to lower the long-term requirement for glucocorticoids, which are associated with significant side effects. nih.govdroracle.ai
Withdrawal of hydroxychloroquine in patients with stable disease has been shown to increase the risk of disease flares. nih.gov Conversely, maintaining treatment is strongly linked to preventing these exacerbations. lupus.org Evidence suggests that blood concentrations of hydroxychloroquine are correlated with its efficacy, with lower levels being a strong predictor of disease flares. nih.gov
Impact on Long-term Outcomes and Organ Damage (e.g., Lupus Nephritis)
Hydroxychloroquine sulfate has a significant positive impact on long-term outcomes in SLE, including the reduction of irreversible organ damage. nih.govlupus.org Its protective effects are particularly notable in lupus nephritis, a serious complication involving the kidneys. oup.com
Recent studies have highlighted both immediate and long-term benefits of hydroxychloroquine in preserving kidney function in patients with lupus nephritis. lupus.orghmpgloballearningnetwork.com A 10-year retrospective study found that patients on long-term hydroxychloroquine therapy showed a significantly slower decline in renal function. medpagetoday.com Specifically, the use of hydroxychloroquine was associated with a 60% reduced risk of a 30% or more decline in the estimated glomerular filtration rate (eGFR) and a 62% reduced risk of a 40% or more decline. medpagetoday.com This protective effect was especially pronounced in patients with stage 3 or higher chronic kidney disease. lupus.orgmedpagetoday.com
| eGFR Decline Threshold | Reduced Risk with Hydroxychloroquine Use |
|---|---|
| ≥30% | 60% |
| ≥40% | 62% |
| ≥30% (in CKD Stage ≥3) | 77% |
Furthermore, hydroxychloroquine use was found to decrease the annual rate of eGFR decline. Over the first five years post-diagnosis, its use was associated with a "saving" of 5.12 mL/min/1.73 m² per year, and over ten years, the annual saving was 3.17 mL/min/1.73 m². hmpgloballearningnetwork.commedpagetoday.com This evidence supports the inclusion of hydroxychloroquine as a crucial element in the management of lupus nephritis to preserve kidney function. lupus.orgmedpagetoday.com
Research on Antiphospholipid Syndrome Co-occurrence
Approximately 20% of patients with SLE also have antiphospholipid syndrome (APS), a condition characterized by an increased risk of blood clots. nih.gov Research suggests that hydroxychloroquine may offer a protective effect against thrombosis in these patients. nih.govbohrium.com The proposed mechanisms for this antithrombotic effect are multifaceted, including hematologic and immunologic actions. bohrium.com
Hydroxychloroquine has been shown to reduce platelet aggregation and may lower the titers of antiphospholipid antibodies. nih.govbohrium.com It can also inhibit the binding of antiphospholipid antibody–β2-glycoprotein I complexes to phospholipid bilayers, a key step in the pathogenesis of APS. nih.govresearchgate.net While some studies report a protective effect over thrombosis, this finding is not universal across all published research. nih.gov
Studies on Pregnancy Outcomes in SLE
The use of hydroxychloroquine during pregnancy in women with SLE is supported by multiple studies and recommended by various guidelines. nih.govbmj.com Research has demonstrated that continuing hydroxychloroquine throughout pregnancy is associated with a decrease in lupus disease activity and is not harmful to pregnancy outcomes. nih.govbmj.com
A meta-analysis of prospectively collected data on lupus pregnancies showed that women who continued hydroxychloroquine had decreased odds of high disease activity during pregnancy. bmj.com Another meta-analysis involving 21 studies found that its use was significantly associated with reduced risks of disease flares, preterm birth, intrauterine growth retardation, gestational hypertension, and pre-eclampsia. bmj.com Conversely, a positive correlation was observed between hydroxychloroquine use and full-term births. bmj.com
| Outcome | Association with Hydroxychloroquine Use | Odds Ratio (OR) | 95% Confidence Interval (CI) |
|---|---|---|---|
| Disease Flare | Reduced Risk | 0.57 | 0.33 to 0.97 |
| Preterm Birth | Reduced Risk | 0.57 | 0.46 to 0.72 |
| Intrauterine Growth Retardation | Reduced Risk | 0.48 | 0.31 to 0.72 |
| Gestational Hypertension | Reduced Risk | 0.19 | 0.08 to 0.42 |
| Pre-eclampsia | Reduced Risk | 0.46 | 0.29 to 0.72 |
| Full-term Birth | Increased Likelihood | 2.01 | 1.52 to 2.65 |
Pre-diagnosis and Early Intervention Research
There is growing interest in the potential for hydroxychloroquine to delay or prevent the onset of SLE in high-risk individuals. psu.edu Early use of hydroxychloroquine in individuals who are positive for antinuclear antibodies might delay the progression to classified SLE. nih.govresearchgate.net
A retrospective study of U.S. military personnel who later developed SLE found that those treated with hydroxychloroquine prior to diagnosis had a significantly longer time between the onset of their first clinical symptom and their official SLE classification (median: 1.08 years vs. 0.29 years). semanticscholar.orgnih.govproquest.comthemednet.org These patients also exhibited a lower rate of autoantibody accumulation. nih.govproquest.com These findings suggest that early intervention with hydroxychloroquine could be a promising strategy, warranting further investigation through prospective clinical trials. semanticscholar.orgnih.gov
Rheumatoid Arthritis (RA) Research
In rheumatoid arthritis, this compound is considered a disease-modifying antirheumatic drug (DMARD). versusarthritis.orgrheumatology.org While it is effective in reducing pain, swelling, and joint stiffness, its efficacy and role in treatment regimens differ from its use in SLE. versusarthritis.org
Research indicates that hydroxychloroquine monotherapy has moderate efficacy and is generally considered less potent than other DMARDs like methotrexate (B535133). droracle.ai The 2021 American College of Rheumatology (ACR) guideline strongly recommends methotrexate over hydroxychloroquine for DMARD-naive patients with moderate-to-high disease activity. droracle.ai Its use as a standalone therapy is often limited to patients with very mild, seronegative, and non-erosive disease. hopkinsarthritis.org
A randomized, double-blind, placebo-controlled trial in Indian patients with RA found that 40.4% of patients on hydroxychloroquine showed improvement based on modified ACR20 response criteria, compared to 20.7% in the placebo group. elsevierpure.comtandfonline.comresearchgate.net Another study assessing patients with RA of less than two years duration found that over 36 weeks, hydroxychloroquine provided a significant benefit on synovitis, pain, and physical disability compared to placebo. mcmaster.ca
However, the primary role of hydroxychloroquine in modern RA treatment is as part of a combination therapy, most commonly with methotrexate. versusarthritis.orgnih.gov This combination has been shown to be more potent than either hydroxychloroquine or methotrexate used alone. nih.govjrheum.orghcplive.com A study comparing hydroxychloroquine alone to a combination with methotrexate found that the combination therapy favorably influenced more clinical and laboratory variables. nih.gov The "triple therapy" regimen, which includes methotrexate, sulfasalazine (B1682708), and hydroxychloroquine, is also a well-established and effective option for patients who have an inadequate response to methotrexate monotherapy. hopkinsarthritis.orgrheumnow.com
| Treatment Strategy | Key Research Findings | Citations |
|---|---|---|
| Monotherapy | Moderate efficacy, less potent than methotrexate. Recommended for very mild, seronegative, non-erosive disease. | droracle.aihopkinsarthritis.org |
| Combination Therapy (with Methotrexate) | More potent than monotherapy, improving multiple clinical and laboratory variables. | nih.govjrheum.orghcplive.com |
| Radiographic Progression (as Monotherapy) | Minimal to no inhibitory effect on joint damage progression. | nih.govnih.govoup.com |
Efficacy in Disease Modulation
Research has consistently demonstrated the multifaceted benefits of hydroxychloroquine in modulating the course of systemic lupus erythematosus. It is recognized for decreasing lupus flares, reducing the risk of irreversible organ damage, and improving patient survival rates. ccjm.orgnih.gov Studies indicate that hydroxychloroquine can lower SLE disease activity, particularly in mild to moderate cases, and reduce the long-term requirement for glucocorticoids. nih.gov The compound's mechanisms of action are complex, involving the suppression of Toll-like receptor activation, which is crucial in the inflammatory response characteristic of autoimmune diseases. nih.govccjm.org
In rheumatoid arthritis, hydroxychloroquine can be utilized as a monotherapy in mild disease or as part of a combination therapy for more active arthritis. ccjm.org A systematic review of 11 randomized clinical trials and observational studies showed that it improved tender and swollen joint counts, pain, and grip strength. researchgate.net Another study found that 40.4% of RA patients treated with hydroxychloroquine showed improvement based on the modified American College of Rheumatology (ACR) response criteria, compared to 20.7% in the placebo group. elsevierpure.com However, its clinical and structural efficacy is considered moderate and may be lower than that of other disease-modifying antirheumatic drugs (csDMARDs) like methotrexate or sulfasalazine when used as a monotherapy. nih.gov Combining hydroxychloroquine with other csDMARDs has been shown to enhance clinical efficacy. nih.gov
| Indication | Key Research Findings | Supporting Evidence |
|---|---|---|
| Systemic Lupus Erythematosus (SLE) | Decreases disease activity and flares, reduces organ damage, and improves survival. ccjm.orgnih.gov | Suppresses Toll-like receptor activation, a key inflammatory pathway. ccjm.org |
| Rheumatoid Arthritis (RA) | Improves tender/swollen joints, pain, and grip strength. researchgate.net Efficacy is enhanced when combined with other csDMARDs. nih.gov | 40.4% of patients showed improvement vs. 20.7% in the placebo group in one study. elsevierpure.com |
Long-term Outcome Studies
Long-term treatment with this compound has a significant positive impact on outcomes for patients with systemic lupus erythematosus. nih.gov A prospective cohort study using data from the Taiwan National Health Insurance Research Database found that over a mean follow-up of 7.6 years, the mortality rate was lower in the group receiving hydroxychloroquine (7.4%) compared to the control group (10.8%). oup.com This survival benefit is augmented by adherence to the treatment. oup.com Research from Arthritis Research Canada further supports that current use of the medication provides a substantial survival benefit and that recent discontinuation is associated with increased mortality. arthritisresearch.ca
In contrast, long-term continuation of hydroxychloroquine for rheumatoid arthritis is less probable. nih.govnih.gov One study observed that the cumulative probability of discontinuing treatment for RA was 37% at 12 months and 54% at 24 months, primarily due to inefficacy. nih.govnih.gov For SLE patients, the discontinuation probabilities were significantly lower, at 8% and 24% at 12 and 24 months, respectively, highlighting a higher probability of long-term continuation. nih.govnih.gov Furthermore, early treatment with hydroxychloroquine in individuals at risk has been associated with a delayed onset of SLE. researchgate.net A retrospective study found that patients treated with hydroxychloroquine before a formal SLE diagnosis had a longer median time between the first clinical symptom and classification of the disease (1.08 years vs. 0.29 years). researchgate.net
| Condition | Study Focus | Key Findings |
|---|---|---|
| Systemic Lupus Erythematosus (SLE) | Mortality | Lower mortality rate in patients receiving HCQ (7.4%) vs. controls (10.8%) over 7.6 years. oup.com |
| Systemic Lupus Erythematosus (SLE) | Treatment Continuation | Significantly higher probability of long-term continuation compared to RA patients. nih.govnih.gov |
| Rheumatoid Arthritis (RA) | Treatment Continuation | High probability of discontinuation due to inefficacy (54% at 24 months). nih.govnih.gov |
| Pre-SLE | Disease Onset | Associated with delayed SLE onset (median 1.08 years vs. 0.29 years to classification). researchgate.net |
Cutaneous Lupus Erythematosus Research
Hydroxychloroquine is a first-line therapy for cutaneous lupus erythematosus (CLE). who.int Its efficacy is supported by multiple studies, although the degree of response can vary depending on the subtype of CLE. researchgate.net A multicenter, double-blind, randomized, parallel-group trial in Japan assessed the efficacy of hydroxychloroquine in 103 patients with active CLE. nih.gov The primary endpoint, a reduction in the Cutaneous Lupus Erythematosus Disease Area and Severity Index (CLASI) activity score at week 16, showed significant improvement from baseline in both the hydroxychloroquine and placebo groups, with no significant difference between the groups. nih.gov However, secondary endpoints, such as the investigator's global assessment, demonstrated a significantly greater proportion of "improved" and "remarkably improved" patients in the hydroxychloroquine group (51.4%) compared to the placebo group (8.7%). nih.gov
A recent systematic review that analyzed data from 852 patients across various studies reported an efficacy range of 50% to 97% in all types of CLE. researchgate.net Research also suggests that early initiation of hydroxychloroquine in patients with CLE may reduce the risk of progression to systemic lupus erythematosus. medscape.com A longitudinal cohort study found that the risk for progression to SLE was significantly lower in patients who received hydroxychloroquine compared to those who received topical therapy alone. medscape.com
Malaria Research
Initially developed as an antimalarial agent, this compound continues to be used for the treatment and prevention of malaria, although its utility is limited by parasite resistance. ccjm.orgnih.gov
Efficacy against Plasmodium falciparum and Plasmodium vivax
Hydroxychloroquine is indicated for the treatment of uncomplicated malaria caused by Plasmodium falciparum, P. malariae, P. ovale, and P. vivax. medscape.com However, it is not effective against chloroquine-resistant strains of P. falciparum. medscape.comoup.com Research has shown that while hydroxychloroquine has similar activity to chloroquine (B1663885) against chloroquine-sensitive P. falciparum, it is significantly less active against chloroquine-resistant isolates. oup.com
For Plasmodium vivax, which remains sensitive to chloroquine in many regions, hydroxychloroquine can be an effective treatment for the primary blood infection. nih.gov However, it is not active against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, and therefore does not prevent relapse from these forms. medscape.comdrugs.com For a radical cure of P. vivax and P. ovale infections, concomitant treatment with an 8-aminoquinoline (B160924) compound, such as primaquine, is necessary. drugs.com The emergence of chloroquine-resistant P. vivax has been reported, which also impacts the efficacy of hydroxychloroquine. nih.gov
Chemoprophylaxis Studies
Hydroxychloroquine is used for the prevention of malaria in geographic areas where chloroquine resistance is not reported. medscape.comcdc.gov It acts as a suppressive prophylactic, meaning it kills the malaria parasite during the blood stage of its lifecycle. wikipedia.org Therefore, it must be taken for four weeks after leaving a malaria-endemic area to eliminate any parasites that emerge from the liver. cdc.govwikipedia.org Studies on the pharmacokinetics of hydroxychloroquine for chemoprophylaxis against P. vivax have been conducted to understand its effectiveness. researchgate.net While it can be effective, instances of prophylactic failure despite adequate plasma concentrations have been documented, indicating the need for ongoing surveillance of drug susceptibility. researchgate.net
Other Autoimmune and Inflammatory Conditions Under Investigation
The immunomodulatory effects of hydroxychloroquine have led to its investigation in a range of other autoimmune and inflammatory diseases. It is widely used in the treatment of primary Sjögren's syndrome, although it does not appear to be effective for this condition. wikipedia.org There is also interest in its role in treating post-Lyme arthritis, where it may exert both anti-spirochete and anti-inflammatory effects. wikipedia.org
Due to its anti-inflammatory properties, hydroxychloroquine has been explored in other conditions such as Q fever. wikipedia.org Clinical trials have also investigated its potential use in patients following myocardial infarction and in various types of cancer. nih.govnih.gov
Porphyria Cutanea Tarda Research
This compound has been investigated as a primary treatment for Porphyria Cutanea Tarda (PCT), a metabolic disorder affecting the skin. porphyrianews.comamegroups.org Research has primarily focused on comparing its efficacy with the standard treatment of phlebotomy.
A prospective pilot study compared low-dose hydroxychloroquine (100 mg twice weekly) with phlebotomy in patients with well-documented PCT. nih.govutmb.edu The primary outcome was the time to achieve biochemical remission, defined as a normal total plasma porphyrin concentration. nih.gov The results showed that the median time to remission was 6.1 months for patients treated with hydroxychloroquine and 6.9 months for those who received phlebotomy, a difference that was not statistically significant. nih.govutmb.edu While the sample size was insufficient to formally establish non-inferiority, the study concluded that low-dose hydroxychloroquine is as effective as phlebotomy. nih.govutmb.edu
Another comparative study evaluated thirty patients treated with hydroxychloroquine (200 mg twice weekly) for one year against thirty-one patients who underwent twice-monthly phlebotomies. nih.gov At the end of the year, clinical signs of the disease had improved equally in both groups. However, a significant improvement in urinary porphyrin excretion was noted in 22 of the 30 patients (73.3%) in the hydroxychloroquine group, compared to only 8 of the 31 patients (25.8%) in the phlebotomy group. nih.gov This suggests that hydroxychloroquine is more effective in reducing porphyrin production. nih.gov
Case reports have also explored different regimens. One report detailed the successful treatment of a PCT patient with a short-term, high-dose regimen (100 mg twice daily), which led to the rapid regression of lesions within two weeks. porphyrianews.comamegroups.org
| Study | Treatment Arms | Key Findings | Primary Outcome |
|---|---|---|---|
| Singal et al. nih.govutmb.edu | 1. Low-Dose Hydroxychloroquine (100 mg, twice weekly) 2. Phlebotomy (450 mL, every 2 weeks) | Median time to remission was 6.1 months for hydroxychloroquine and 6.9 months for phlebotomy (not statistically significant). | Time to normal plasma porphyrin concentration. |
| Ashton et al. nih.gov | 1. Hydroxychloroquine (200 mg, twice weekly) for 1 year 2. Phlebotomy (400 mL, twice-monthly) for 1 year | Clinical signs improved equally. Significant improvement in urinary porphyrin excretion in 73.3% of hydroxychloroquine patients vs. 25.8% of phlebotomy patients. | Clinical improvement and urinary porphyrin excretion. |
Polymorphic Light Eruption Studies
This compound is utilized in the management of polymorphic light eruption (PLE), the most common form of photodermatosis. ijdvl.comnih.gov Clinical studies have demonstrated its efficacy in reducing the severity of symptoms associated with this condition.
A double-blind, controlled trial involving 13 patients on active treatment and 15 on placebo found that hydroxychloroquine resulted in moderate clinical improvement. nih.govoup.com This improvement was associated with a statistically significant reduction in skin rash (p < 0.01). nih.govoup.comresearchgate.net
| Study | Study Design | Comparison | Key Efficacy Findings |
|---|---|---|---|
| Murphy et al. nih.govoup.com | Double-blind, placebo-controlled trial | Hydroxychloroquine vs. Placebo | Statistically significant improvement in skin rash (p < 0.01). |
| Pareek et al. ijdvl.comnih.gov | Randomized, double-blind, multicentric study | Hydroxychloroquine vs. Chloroquine | Hydroxychloroquine was significantly more effective for burning, itching, and erythema (p < 0.05). Good to excellent response in 68.9% of patients (vs. 63% for chloroquine). |
Granuloma Annulare and Sarcoidosis Research
This compound has been studied for its efficacy in treating granulomatous skin diseases, including granuloma annulare and sarcoidosis.
Sarcoidosis: Research indicates that hydroxychloroquine monotherapy can be an effective treatment for sarcoidosis, particularly for cutaneous and musculoskeletal manifestations. nih.goversnet.orgmattioli1885journals.com In a retrospective study of 60 patients with sarcoidosis not threatening vital organs, the main indications for treatment were musculoskeletal pain (75%) and cutaneous sarcoidosis (22%). nih.govmattioli1885journals.com After 24 weeks, 55% of patients continued the therapy, indicating a satisfactory response. nih.goversnet.orgmattioli1885journals.com The effectiveness was significantly higher in patients with cutaneous involvement (85% continuation rate) compared to other indications (47% continuation rate). ersnet.orgmattioli1885journals.com
Another retrospective observational study focused on the use of hydroxychloroquine in 92 patients with pulmonary sarcoidosis. ersnet.org The indications for treatment included steroid-sparing effects, refractory disease, extra-pulmonary symptoms, and maintenance of remission. ersnet.org The study concluded that hydroxychloroquine is an effective treatment, particularly for multisystem disease, and should be considered for chronic pulmonary sarcoidosis. ersnet.org
Granuloma Annulare: The efficacy of hydroxychloroquine in treating granuloma annulare has been evaluated in several case series and retrospective studies. One retrospective study of 26 patients with generalized granuloma annulare reported a 35% response rate. nih.gov Another retrospective study involving 18 patients, most with the generalized form, found that 55% improved with hydroxychloroquine treatment. actasdermo.org
| Indication | Patient Cohort (N=60) | Treatment Continuation Rate at 24 Weeks |
|---|---|---|
| Overall | 60 | 55% |
| Cutaneous Involvement | 13 | 85% |
| Musculoskeletal Pain & Other | 47 | 47% |
Sjögren Syndrome Research Findings
The efficacy of this compound in treating primary Sjögren syndrome (pSS) has been the subject of numerous studies, with varied and sometimes conflicting results. While widely used, its clinical benefit remains a topic of discussion. bmj.comnih.gov
A pivotal randomized controlled trial (the JOQUER trial) involving 120 individuals with pSS found that after 24 weeks of treatment, hydroxychloroquine was no more effective than placebo in achieving at least a 30% reduction in scores for dryness, fatigue, and pain. 2minutemedicine.com Similarly, a two-year double-blind crossover trial in 19 patients found no beneficial clinical effect on the signs and symptoms of primary Sjögren syndrome, despite observing a significant decrease in IgG and IgM levels. bmj.com
However, other research suggests benefits in specific contexts. A meta-analysis of thirteen studies indicated that hydroxychloroquine treatment significantly improved oral symptoms (p = 0.003) and objective markers like unstimulated salivary flow rate, erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), IgM, and IgA. nih.govfrontiersin.org The analysis did not find significant improvement in ocular symptoms, fatigue, or other systemic involvements. nih.govfrontiersin.org
| Study/Analysis Type | Key Findings | Reference |
|---|---|---|
| JOQUER Randomized Controlled Trial | No more effective than placebo for improving dryness, pain, and fatigue at 24 weeks. | 2minutemedicine.com |
| 2-Year Crossover Trial | No beneficial clinical effect on symptoms, but did reduce IgG and IgM levels. | bmj.com |
| Meta-Analysis (13 studies) | Significant improvement in oral symptoms, ESR, CRP, IgM, and IgA. No significant improvement in ocular symptoms or fatigue. | nih.govfrontiersin.org |
| Retrospective "Real-World" Study | Associated with reduced disease activity at certain doses and improved outcomes for thrombocytopenia, hypoalbuminemia, and elevated ESR. | nih.govresearchgate.net |
Research on Hydroxychloroquine Sulfate in Viral Pathogenesis
In vitro and In vivo Antiviral Activity Research (General)
Initial laboratory research suggested that hydroxychloroquine (B89500) could inhibit the replication of several viruses. In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, indicated that hydroxychloroquine could be effective against SARS-CoV-2. oup.com One study found hydroxychloroquine to be more potent than chloroquine (B1663885) in inhibiting the virus in vitro, with a reported half-maximal effective concentration (EC50) of 0.72 μM. oup.comnih.gov The proposed mechanisms for its antiviral activity include the alkalinization of endosomes, which can interfere with the viral entry and replication process. virology.ws
However, these promising in vitro results did not consistently translate to in vivo studies, which are conducted in living organisms. Preclinical studies in animal models, such as macaques and hamsters, did not demonstrate a significant antiviral effect of hydroxychloroquine against SARS-CoV-2. pasteur.frnews-medical.netbiorxiv.org In these studies, treatment with hydroxychloroquine, either as a prophylactic or therapeutic agent, did not lead to a significant reduction in viral loads compared to placebo groups. pasteur.frbiorxiv.org
Table 1: In vitro Efficacy of Hydroxychloroquine Sulfate (B86663) against SARS-CoV-2
| Compound | Cell Line | EC50 | Source |
|---|---|---|---|
| Hydroxychloroquine | Vero | 0.72 μM | oup.comnih.gov |
| Chloroquine | Vero | 5.47 μM | oup.comnih.gov |
Research on SARS-CoV-2 / COVID-19 Clinical Efficacy
The initial in vitro data spurred a global effort to evaluate the clinical efficacy of hydroxychloroquine sulfate for the treatment and prevention of COVID-19. This research encompassed a wide range of study designs, from early observational reports to large, randomized controlled trials.
In the early stages of the pandemic, a number of observational studies and preliminary reports on the use of hydroxychloroquine for COVID-19 were published. One of the most widely discussed was an open-label, non-randomized study from France, which suggested that hydroxychloroquine treatment was associated with a reduction in viral load in hospitalized patients. intensiveblog.comnih.govmediterranee-infection.com This particular study reported that by day 6 of treatment, 70% of patients receiving hydroxychloroquine tested negative for the virus, compared to 12.5% in the control group. virology.ws The combination of hydroxychloroquine with azithromycin (B1666446) appeared to be even more effective in this study. mediterranee-infection.com
However, these early findings were met with caution from the scientific community due to methodological limitations, including small sample sizes and the lack of randomization. jmu.edu Other observational studies produced conflicting results, with some suggesting a potential benefit in certain patient populations, while others found no association between hydroxychloroquine use and improved clinical outcomes. researchgate.netacc.org For instance, a retrospective study of hospitalized patients in New York City did not find a significant association between hydroxychloroquine administration and a lower risk of intubation or death. acc.orgiacld.com
Subsequent, more rigorous research in the form of randomized controlled trials (RCTs) and meta-analyses provided a clearer picture of the clinical effectiveness of hydroxychloroquine in treating COVID-19. A number of large-scale RCTs were conducted to assess the efficacy of hydroxychloroquine in hospitalized patients. The results of these trials were largely consistent in showing that hydroxychloroquine did not provide a significant benefit compared to standard of care or placebo. jmu.edunih.gov
A systematic review and meta-analysis of nine RCTs involving 8,419 patients found no significant difference in mortality rates between patients treated with hydroxychloroquine and those in the control group (16.7% versus 18.5%). nih.govnih.gov Another meta-analysis of both observational studies and RCTs also concluded that hydroxychloroquine use was not associated with a reduction in mortality in hospitalized COVID-19 patients. nih.govmdpi.com In fact, some analyses of observational studies suggested a potential for increased mortality with the use of hydroxychloroquine in combination with azithromycin. medrxiv.org
Table 2: Meta-Analysis of Randomized Controlled Trials on Hydroxychloroquine for COVID-19 Mortality
| Outcome | Hydroxychloroquine Group | Control Group | Pooled Risk Ratio (95% CI) | Source |
|---|---|---|---|---|
| Mortality | 16.7% | 18.5% | 1.09 (0.99-1.19) | nih.govnih.gov |
The effect of hydroxychloroquine on viral clearance and the progression of COVID-19 was a key area of investigation. While early reports suggested a potential for faster viral clearance, virology.ws subsequent and more robust studies did not support this finding. Several studies reported no significant difference in the rate of virological clearance between patients treated with hydroxychloroquine and those who were not. nih.govelifesciences.org
One prospective study that measured viral load in hospitalized patients with moderate illness found no significant difference in the change in viral load over 14 days between those who received hydroxychloroquine and a control group. elifesciences.org Similarly, another study reported that the administration of hydroxychloroquine was not associated with an acceleration of virus clearance. nih.gov Research into the impact of hydroxychloroquine on disease progression also failed to show a clear benefit. A clinical trial investigating whether hydroxychloroquine could prevent disease progression in mildly symptomatic, non-hospitalized patients was undertaken to determine its effectiveness in preventing hospitalizations and lung infections. cookcountyhealth.org However, larger studies ultimately did not find that early treatment with hydroxychloroquine significantly reduced the severity or duration of symptoms in non-hospitalized adults with early COVID-19. acpjournals.org
The potential of hydroxychloroquine to prevent COVID-19 infection, either as a pre-exposure prophylaxis (PrEP) for individuals at high risk or as a post-exposure prophylaxis (PEP) for those recently exposed to the virus, was also investigated. Several randomized controlled trials were conducted to evaluate the efficacy of hydroxychloroquine in these settings.
For post-exposure prophylaxis, a randomized trial found that the incidence of new illness compatible with COVID-19 did not differ significantly between participants who received hydroxychloroquine within four days of exposure and those who received a placebo (11.8% vs. 14.3%). jhsph.edu Another randomized, double-blind, controlled trial of hydroxychloroquine for post-exposure prophylaxis also concluded that it did not have a clinically meaningful effect in preventing SARS-CoV-2 infection. nih.gov
In the context of pre-exposure prophylaxis, a randomized, double-blind, placebo-controlled trial involving healthcare workers did not find a significant reduction in laboratory-confirmed COVID-19 or compatible illness with either once or twice-weekly hydroxychloroquine. umn.edu A meta-analysis of blinded, placebo-controlled RCTs found no decreased risk of SARS-CoV-2 infection among individuals receiving hydroxychloroquine as pre-exposure (Relative Risk = 0.90) or post-exposure (Relative Risk = 0.96) prophylaxis. medrxiv.orgnih.gov However, a large-scale chemoprevention study published in 2024 did find a moderate benefit, with a 15% reduction in symptomatic COVID-19 in those taking hydroxychloroquine compared to a placebo. ox.ac.ukox.ac.uktropmedres.ac
Table 3: Summary of Major Hydroxychloroquine Prophylaxis Trials for COVID-19
| Study Type | Finding | Source |
|---|---|---|
| Post-Exposure Prophylaxis (PEP) | No significant difference in illness incidence compared to placebo. | jhsph.edu |
| Pre-Exposure Prophylaxis (PrEP) | Did not significantly reduce infection among healthcare workers. | umn.edu |
| Meta-Analysis (PrEP and PEP) | No decreased risk of SARS-CoV-2 infection. | medrxiv.orgnih.gov |
| Large-Scale Chemoprevention | 15% reduction in symptomatic COVID-19. | ox.ac.ukox.ac.uktropmedres.ac |
Safety Profile Research and Adverse Event Monitoring for Hydroxychloroquine Sulfate
Ocular Toxicity Research and Screening Protocols
Retinal Damage Mechanisms and Risk Factors
The precise mechanism of hydroxychloroquine-induced retinal toxicity is not fully understood, but it is known to affect the metabolism of retinal cells. psychiatrist.com The drug binds to melanin in the retinal pigment epithelium (RPE), leading to accumulation and potential damage over time. psychiatrist.comCurrent time information in Kansas City, MO, US. This can result in the atrophy of RPE cells and photoreceptors. Current time information in Kansas City, MO, US.
Several key risk factors for the development of hydroxychloroquine (B89500) retinopathy have been identified through extensive research. High dose and long duration of use are the most significant risk factors. nih.gov Other major contributing factors include concomitant renal disease and the use of tamoxifen. nih.govmedrxiv.org
Table 1: Major Risk Factors for Hydroxychloroquine Retinopathy
| Risk Factor | Associated Finding/Observation |
|---|---|
| High Daily Dose | Daily intake exceeding 5.0 mg/kg of real body weight significantly increases risk. nih.gov |
| Long Duration of Use | The risk of toxicity is under 1% within the first 5 years of use but rises to nearly 20% after 20 years. nih.gov |
| Renal Disease | Impaired kidney function can hinder the clearance of the drug, increasing its concentration in the body. Current time information in Kansas City, MO, US.medrxiv.org |
| Concomitant Tamoxifen Use | The use of tamoxifen has been shown to increase the risk of retinal toxicity. nih.govmedrxiv.org |
| Pre-existing Retinal or Macular Disease | Underlying retinal conditions can increase susceptibility to the toxic effects of the drug. psychiatrist.commedrxiv.org |
| Age | Patients over the age of 60 may be at a higher risk. psychiatrist.com |
Monitoring and Prevention Strategies in Research
Early detection of hydroxychloroquine retinopathy is critical as the damage is irreversible and may progress even after discontinuation of the medication. psychiatrist.com Research has led to the development of specific screening protocols to identify early signs of toxicity before they become clinically apparent.
A baseline ophthalmologic examination is recommended within the first year of starting therapy to rule out any pre-existing maculopathy. researchgate.net Annual screening is typically recommended to begin after five years of use for patients without major risk factors. nih.gov However, for individuals with additional risk factors, annual screening may be initiated sooner. psychiatrist.com
Modern screening techniques are crucial for early detection. The primary recommended screening tests include automated visual fields and spectral-domain optical coherence tomography (SD-OCT). nih.gov SD-OCT can detect localized thinning of the retina in the parafoveal region, which is an early sign of toxicity. researchgate.net Other objective tests that can corroborate findings include multifocal electroretinography (mfERG) and fundus autofluorescence (FAF). nih.gov It is important to note that Amsler grid testing and color vision testing are no longer recommended for screening due to their lack of sensitivity and specificity. psychiatrist.com
Table 2: Recommended Screening Tests for Hydroxychloroquine Retinopathy
| Screening Test | Purpose |
|---|---|
| Automated Visual Fields (e.g., 10-2) | To detect subtle paracentral scotomas (blind spots). psychiatrist.comresearchgate.net |
| Spectral-Domain Optical Coherence Tomography (SD-OCT) | To visualize cross-sectional images of the retina and detect early structural changes like thinning of the parafoveal region. nih.govresearchgate.net |
| Multifocal Electroretinography (mfERG) | To provide an objective measure of retinal function in different areas. nih.govnih.gov |
| Fundus Autofluorescence (FAF) | To show the topographic distribution of damage to the retinal pigment epithelium. nih.govnih.gov |
Cardiac Adverse Events and Risk Factors
While less common than ocular toxicity, cardiac adverse events associated with hydroxychloroquine sulfate (B86663) can be severe and include QTc interval prolongation, arrhythmias, and cardiomyopathy.
QTc Interval Prolongation and Arrhythmia Research
Hydroxychloroquine has been shown to be associated with a moderate increase in the QTc interval. Current time information in Kansas City, MO, US. The QTc interval is a measure of the time it takes for the heart's ventricles to repolarize after a heartbeat; a prolonged QTc interval can increase the risk of a potentially fatal heart rhythm disorder known as Torsades de Pointes (TdP). nih.govpsychiatrist.com
Several risk factors for QTc prolongation have been identified, including being female, age over 65, pre-existing heart disease, and low levels of potassium or magnesium. nih.govpsychiatrist.com One study found that in patients treated with hydroxychloroquine, QTc prolongation was associated with traditional risk factors such as hypokalemia and treatment with furosemide. nih.gov
Cardiomyopathy Studies
Hydroxychloroquine-induced cardiomyopathy is a rare but serious adverse effect that can be fatal. nih.gov The drug can induce various forms of cardiomyopathy, including hypertrophic, dilated, and restrictive types, which often present with heart failure and conduction disorders. psychiatrist.com The mechanism is thought to involve the accumulation of the drug within cardiac myocytes, leading to lysosomal dysfunction. drugs.com
Risk factors for hydroxychloroquine-induced cardiomyopathy include older age, female sex, pre-existing cardiac disease, and kidney disease. drugs.com The duration of use and the cumulative dose also appear to be significant factors. drugs.com Histopathological findings from endomyocardial biopsies often show myocyte vacuolization. psychiatrist.com
Early diagnosis is crucial, and management typically involves the immediate discontinuation of the drug. psychiatrist.comoup.com Regular screening with 12-lead electrocardiography and transthoracic echocardiography should be considered for patients on long-term therapy to detect early signs of conduction system disease or morphological changes. nih.govoup.com
Neurological Adverse Events Research
Neurological and psychiatric adverse events have been reported in association with hydroxychloroquine sulfate use. These can range from milder symptoms to more severe neuropsychiatric conditions.
Research, including systematic reviews and case reports, has found that hydroxychloroquine can be associated with a range of psychiatric side effects, including psychosis, depression, suicidal ideation, anxiety, mania/hypomania, sleep disturbances, and cognitive impairments. psychiatrist.compsychiatrist.com The onset of these symptoms can vary, appearing shortly after initiation of the medication or after a more extended period. psychiatrist.com
Neuromyotoxicity is another potential adverse effect, which can manifest as a progressive weakness and atrophy of proximal muscle groups, depressed tendon reflexes, and abnormal nerve conduction. droracle.ai Muscle biopsies in such cases have consistently revealed curvilinear bodies and vacuolar changes in muscle fibers. nih.gov Possible predisposing factors for neuromyotoxicity include Caucasian race and concomitant renal failure. nih.gov If muscle or nerve toxicity is suspected, periodic assessment of muscle strength and deep tendon reflexes is recommended. droracle.ai
Seizure Risk Studies
The potential for this compound to lower the seizure threshold is a noted concern. The U.S. Food and Drug Administration (FDA) label for this compound states that it can lower the seizure threshold, and co-administration with other antimalarial drugs known to have this effect, such as mefloquine (B1676156), may heighten the risk of seizures reumatologiaclinica.org.
However, systematic reviews of published literature have found limited and insubstantial evidence to suggest that hydroxychloroquine therapy significantly increases seizure risk in individuals with or without epilepsy reumatologiaclinica.orgnih.govjddonline.com. A 2020 systematic review analyzed the available literature to assess this risk. For hydroxychloroquine, the review included one prospective observational study with 631 participants and one case report nih.govjddonline.com. The findings from the clinical trial did not establish a significant relationship between hydroxychloroquine use and the occurrence of seizures nih.govjddonline.com. The review concluded that while the package insert mentions an increased risk, this is not supported by Class I evidence and is largely based on case reports nih.govmedicinenet.com.
Despite the lack of strong evidence from large-scale studies, some case reports have suggested a possible link. For instance, one report detailed a 17-year-old female with systemic lupus erythematosus (SLE) who experienced a tonic-clonic seizure after two weeks of treatment with hydroxychloroquine reumatologiaclinica.org. Such cases suggest that hydroxychloroquine may trigger seizures in predisposed individuals reumatologiaclinica.org. For its counterpart, chloroquine (B1663885), the systematic review identified one prospective study (n=109), two case series (n=6), and six case reports; these also failed to find a significant link to seizures at typical doses nih.govjddonline.comnih.gov.
| Study Type | Number of Participants/Reports | Key Findings for Hydroxychloroquine |
| Systematic Review | 1 prospective study, 1 case report | No significant relation found between hydroxychloroquine and seizures in the clinical trial nih.govjddonline.com. |
| Prospective Observational Study | 631 | No significant association between hydroxychloroquine use and seizures was found nih.govjddonline.com. |
| Case Report | 1 | A tonic-clonic seizure was reported in a 17-year-old female with SLE after two weeks of therapy reumatologiaclinica.org. |
Hematologic Adverse Events Research
Hematologic adverse events associated with this compound are considered rare but can be severe. Research in this area is primarily composed of case reports and series, which have documented conditions such as agranulocytosis, neutropenia, thrombocytopenia, and aplastic anemia nih.govresearchgate.netnih.gov.
Agranulocytosis, a severe reduction in neutrophils, is a notable though uncommon complication. A detailed literature search reveals only a few case reports on this specific side effect nih.gov. In the reported cases, agranulocytosis typically developed after several months of continuous hydroxychloroquine therapy nih.gov. Discontinuation of the drug led to the recovery of blood counts, usually within a couple of weeks nih.gov. One case report detailed a 71-year-old woman with rheumatoid arthritis who developed agranulocytosis after several months of treatment; her neutrophil count returned to normal within days of stopping the medication nih.gov.
Other significant hematologic events, including leukopenia, aplastic anemia, and thrombocytopenia, have also been linked to hydroxychloroquine use nih.govnih.gov. Thrombocytopenia, a deficiency of platelets, has been documented in case reports, with one instance of severe thrombocytopenia occurring in a patient with SLE being treated with hydroxychloroquine nih.govsemanticscholar.org. The patient's platelet count recovered rapidly after the drug was discontinued nih.gov. Another case involved a patient who developed thrombocytopenia after open heart surgery, which was attributed to hydroxychloroquine use nih.gov.
The table below summarizes findings from selected case reports on hematologic adverse events.
| Adverse Event | Patient Population | Time to Onset | Outcome After Discontinuation | Citation |
| Agranulocytosis | 71-year-old female with rheumatoid arthritis | Several months | Blood counts returned to normal within 2 weeks | nih.gov |
| Neutropenia | 2-month-old infant (off-label use) | Not specified | Neutrophil count returned to normal within a week | researchgate.net |
| Thrombocytopenia | 27-year-old male with SLE | 72 hours after re-exposure | Platelet count normalized within 72 hours | nih.gov |
| Thrombocytopenia | Patient post-open heart surgery | One week after erroneous use | Platelet levels returned to normal range | nih.gov |
Cutaneous Adverse Events Research
Cutaneous adverse events are among the more frequently reported side effects of this compound. Research, including narrative reviews and analyses of adverse event databases, provides insight into the spectrum and frequency of these reactions.
The most common cutaneous adverse event is a maculopapular or erythematous rash, which is reported to occur in up to 10% of patients receiving the drug researchgate.netnih.gov. These rashes are generally associated with pruritus and typically appear within the first four weeks of starting therapy researchgate.net. They usually resolve within a few weeks after the discontinuation of the medication researchgate.net. Another notable cutaneous effect is blue-gray hyperpigmentation, which can affect up to 25% of patients, particularly in areas of bruising www.gov.uk. This pigmentation can also appear on the shins, face, palate, and in the nailbeds as transverse bands nih.gov.
While most skin reactions are mild, severe cutaneous adverse reactions (SCARs) have been documented, although they are rare nih.gov. These include Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and drug reaction with eosinophilia and systemic symptoms (DRESS) researchgate.netnih.gov. An analysis of the U.S. FDA Adverse Event Reporting System (FAERS) from 1970 to 2019 identified numerous dermatologic adverse reactions associated with hydroxychloroquine.
The table below presents data from the FAERS database on reported dermatologic adverse reactions.
| Adverse Reaction | Number of Cases (N=9242) | Percentage of Cases |
| Drug hypersensitivity/Rash/Dermatitis | 5670 | 61.4% |
| Pruritus | 526 | 5.7% |
| Urticaria | 419 | 4.5% |
| Psoriasis/Pustular psoriasis/Dermatitis psoriasiform | 297 | 3.2% |
| Skin ulcer/fissures/erosion | 243 | 2.6% |
| Nail changes/discoloration | 178 | 1.9% |
| Skin hyperpigmentation/discoloration | 166 | 1.8% |
| Stevens-Johnson syndrome/Toxic epidermal necrolysis | 135 | 1.5% |
Data adapted from a retrospective analysis of the US FDA Adverse Event Reporting System (FAERS).
Gastrointestinal Adverse Events Research
Gastrointestinal (GI) adverse events are very common with this compound, particularly at the beginning of treatment. These side effects are often mild and may resolve as the body adjusts to the medication.
The most frequently reported GI symptoms in clinical trials and observational studies are nausea, vomiting, diarrhea, and abdominal pain nih.gov. Research from three outpatient randomized, double-blind, placebo-controlled trials investigating hydroxychloroquine for COVID-19 provided specific data on the frequency of these events. In these trials, GI side effects were common but generally mild.
The table below details the incidence of GI adverse events from a combined analysis of the postexposure prophylaxis and early treatment trials for COVID-19.
| Adverse Event | Hydroxychloroquine Group (%) | Placebo Group (%) |
| Upset stomach or Nausea | 25% | 9% |
| Vomiting, Diarrhea, or other GI symptoms | 23% | 6% |
Data from outpatient clinical trials for COVID-19.
Comparative Safety Profile Studies with Chloroquine
Research comparing the safety profiles of this compound and its parent compound, chloroquine, generally indicates that hydroxychloroquine has a more favorable safety profile, particularly concerning retinal and cardiac toxicity.
A significant area of comparison is retinal toxicity. A prospective study assessing the frequency of retinal toxicity found that among 31 patients receiving only chloroquine, 19% developed toxicity. In contrast, none of the 66 patients receiving hydroxychloroquine developed retinopathy nih.gov. It has been hypothesized that the lower retinal toxicity of hydroxychloroquine may be due to a 45% reduction in its affinity for melanin in the retinal pigment epithelium compared to chloroquine researchgate.net.
A systematic review and meta-analysis of randomized controlled trials evaluated a range of adverse events. In non-COVID-19 patients, those treated with chloroquine experienced significantly more neurologic, gastrointestinal, dermatologic, and sensory adverse events relative to a placebo control. This was not the case for patients treated with hydroxychloroquine, suggesting a better tolerability profile for hydroxychloroquine in these domains.
Analysis of the FDA Adverse Event Reporting System (FAERS) also revealed significant differences. Chloroquine was uniquely associated with psychotic disorders, suicide, self-injury, convulsions, and peripheral neuropathy, whereas these were not significantly associated with hydroxychloroquine.
In terms of cardiac safety, both drugs can prolong the QT interval and are associated with risks of cardiomyopathy and ventricular arrhythmias. However, some analyses suggest that hydroxychloroquine is associated with fewer types of severe cardiovascular adverse events. A systematic review of cardiac complications reported that in a cohort of 127 patients with cardiac issues, 58.3% were treated with chloroquine and 39.4% with hydroxychloroquine.
The following table summarizes key comparative safety findings between hydroxychloroquine and chloroquine.
| Adverse Event Category | This compound | Chloroquine | Key Research Findings |
| Retinal Toxicity | Lower risk | Higher risk (19% in one study) | Hydroxychloroquine has a lower affinity for retinal melanin nih.govresearchgate.net. |
| Systemic Adverse Events (Non-COVID-19) | No significant increase vs. placebo | Significant increase in neurologic, GI, dermatologic, and sensory AEs vs. placebo | Meta-analysis of RCTs. |
| Severe Psychiatric/Neurologic Events | Not significantly associated | Associated with psychosis, suicide, convulsions | Analysis of FAERS database. |
| Cardiac Toxicity | Risk of QTc prolongation, cardiomyopathy | Risk of QTc prolongation, cardiomyopathy | Both carry risks, but some evidence suggests a safer profile for hydroxychloroquine. |
Pharmacological Interactions and Drug Interaction Research of Hydroxychloroquine Sulfate
Interactions with QT-Prolonging Agents
Hydroxychloroquine (B89500) sulfate (B86663) has the potential to prolong the QT interval of the heart's electrical cycle, which can lead to serious cardiac arrhythmias. singlecare.commayoclinic.org When co-administered with other medications that also have this effect, the risk of developing ventricular arrhythmias and torsades de pointes is increased. drugs.comdrugs.com
A retrospective study of electronic health records found a statistically significant increase in the QTc interval in patients taking hydroxychloroquine monotherapy. arizona.edu However, the same study did not find a significant additional increase in the QTc interval when hydroxychloroquine was given with other QT-prolonging drugs. arizona.edunih.gov Despite this, caution is advised when combining hydroxychloroquine with other QT-prolonging agents due to the potential for additive effects. drugs.com
Clinical cases have documented long QT syndrome resulting from the interaction between hydroxychloroquine and other drugs known to affect the QT interval, such as amiodarone. scielo.org.mx Therefore, careful monitoring, including baseline and periodic electrocardiograms, is recommended for patients receiving hydroxychloroquine, especially in combination with other medications that carry a risk of QT prolongation. drugs.com
Table 1: Examples of QT-Prolonging Agents with Potential for Interaction
| Drug Class | Example Drugs |
|---|---|
| Antiarrhythmics | Amiodarone |
| Macrolide Antibiotics | Azithromycin (B1666446), Erythromycin, Clarithromycin www.nhs.uk |
| Antipsychotics | Haloperidol |
Interactions Affecting Seizure Threshold
Hydroxychloroquine sulfate has been shown to lower the seizure threshold, potentially increasing the risk of seizures, particularly in individuals with a history of epilepsy. singlecare.comdrugs.com This effect can antagonize the action of antiepileptic medications. drugs.com
The co-administration of hydroxychloroquine with other drugs that also lower the seizure threshold can further elevate this risk. goodrx.com For instance, the concurrent use of mefloquine (B1676156), another antimalarial that lowers the seizure threshold, with hydroxychloroquine significantly increases the likelihood of a seizure and should be avoided. singlecare.com
Patients on anticonvulsant therapy should be carefully evaluated before starting hydroxychloroquine, and monitoring for seizure activity is recommended. drugs.com
Table 2: Drugs Interacting with Hydroxychloroquine by Affecting Seizure Threshold
| Interacting Drug/Class | Potential Effect of Interaction |
|---|---|
| Antiepileptic medications (e.g., carbamazepine, phenobarbital, phenytoin) clevelandclinic.org | Decreased efficacy of antiepileptic medication. drugs.com |
| Mefloquine | Drastically increased risk of seizures. singlecare.com |
Interactions with Immunosuppressants and Vaccines
Hydroxychloroquine is often used in conjunction with other immunosuppressive drugs to manage autoimmune diseases. nih.gov Unlike some potent immunosuppressants, such as methotrexate (B535133) or azathioprine, hydroxychloroquine does not appear to have a negative impact on the response to vaccines. nih.gov This is a significant consideration for patients requiring immunizations.
Research suggests that for patients with Systemic Lupus Erythematosus (SLE) on steroids or other immunosuppressants, the addition of hydroxychloroquine may result in a comparable seroconversion rate to the Influenza A/H1N1 vaccine as those not on immunosuppressive therapy. nih.gov While more potent immunosuppressants can blunt the humoral response to vaccines, hydroxychloroquine's mechanism of suppressing cellular immunity by affecting antigen-presenting cells does not seem to impede vaccine efficacy to the same degree. nih.gov It is generally considered safe to administer both live and inactivated vaccines to patients being treated with hydroxychloroquine. aoccb.com
When used with methotrexate, there is a possibility of increased side effects from methotrexate. medicalnewstoday.com
Interactions with Diabetes Medications
Hydroxychloroquine has been demonstrated to cause severe hypoglycemia, which can be life-threatening, in patients both with and without pre-existing diabetes. drugs.com It can increase serum insulin (B600854) levels and enhance insulin sensitivity. singlecare.comdrugs.com
When hydroxychloroquine is taken concurrently with antidiabetic medications, there is a heightened risk of a significant drop in blood glucose levels, leading to hypoglycemia. singlecare.comdrugs.com Symptoms of this interaction can include sweating, dizziness, fatigue, and in severe cases, loss of consciousness. singlecare.comgoodrx.com
Close monitoring of blood glucose levels is essential for patients with diabetes who are initiating hydroxychloroquine therapy. drugs.com
Table 3: Interaction with Diabetes Medications
| Interacting Drug/Class | Potential Outcome |
|---|
Interactions with Digoxin (B3395198) and Cyclosporine
Clinical evidence and case reports have indicated that hydroxychloroquine can lead to increased plasma concentrations of both digoxin and cyclosporine. goodrx.comapsf.org
The interaction with digoxin is thought to be due to the inhibition of the P-glycoprotein (P-gp) transporter by hydroxychloroquine, which is responsible for the efflux of digoxin from cells. nih.gov This inhibition can lead to increased digoxin levels and a higher risk of digoxin toxicity, which can manifest as visual disturbances, nausea, and an abnormally slow heart rate. goodrx.com
Similarly, hydroxychloroquine can elevate cyclosporine levels in the body, potentially exacerbating cyclosporine-related side effects such as kidney problems and high blood pressure. goodrx.com For patients receiving these combinations, monitoring of drug levels is recommended to avoid toxicity. goodrx.com
Interactions with Antacids and Cimetidine
The absorption of hydroxychloroquine can be affected by the co-administration of antacids. Antacids containing magnesium or aluminum, as well as kaolin, can reduce the oral bioavailability of hydroxychloroquine, potentially decreasing its effectiveness. medicalnewstoday.comdrugs.com It is advised to separate the administration of hydroxychloroquine and antacids by at least four hours. www.nhs.ukaoccb.com
Conversely, cimetidine, a histamine (B1213489) H2-receptor antagonist used to reduce stomach acid, can inhibit the metabolism and clearance of hydroxychloroquine. goodrx.comapsf.org This can lead to an accumulation of hydroxychloroquine in the body, thereby increasing the risk of its side effects. goodrx.com
CYP Enzyme-Mediated Drug Interactions
The metabolism of hydroxychloroquine is mediated by several cytochrome P450 (CYP) enzymes. In vitro studies have identified CYP2D6, CYP3A4, and CYP2C8 as the key enzymes involved in its biotransformation. nih.govabo.fi
Hydroxychloroquine itself is an inhibitor of CYP2D6. nih.govresearchgate.net This means it can increase the plasma concentrations of other drugs that are metabolized by this enzyme. Its metabolites have also been shown to be time-dependent inhibitors of CYP3A. nih.govabo.fi
Given that hydroxychloroquine is a substrate for multiple CYP enzymes, its plasma levels can be affected by co-administered drugs that are inhibitors or inducers of these enzymes. nih.gov For example, strong inhibitors of CYP2C8 (like gemfibrozil) or CYP3A4 (like certain azole antifungals and macrolide antibiotics) could potentially increase hydroxychloroquine levels. apsf.org Cimetidine, being a pan-inhibitor of CYP450 enzymes, can also lead to increased levels of hydroxychloroquine. apsf.org
Table 4: Summary of CYP Enzyme Interactions
| CYP Enzyme | Role in Hydroxychloroquine Metabolism/Interaction | Potential Interacting Drugs |
|---|---|---|
| CYP2D6 | Metabolizes hydroxychloroquine; Inhibited by hydroxychloroquine. nih.govabo.fi | Substrates of CYP2D6 (e.g., metoprolol). apsf.org |
| CYP3A4 | Metabolizes hydroxychloroquine. nih.govabo.fi | Inhibitors (e.g., azole antifungals, macrolide antibiotics), Inducers. apsf.orgnih.gov |
Mechanisms of Resistance to Hydroxychloroquine Sulfate
Antimalarial Resistance Mechanisms
The efficacy of hydroxychloroquine (B89500) and the closely related chloroquine (B1663885) against Plasmodium falciparum, the most virulent human malaria parasite, has been severely compromised by the spread of resistant strains. oup.comnih.gov Resistance is primarily mediated by mutations in genes encoding transporter proteins located on the membrane of the parasite's digestive vacuole (DV), the site of drug action. oup.comnih.gov These mutations lead to reduced accumulation of the drug within the DV, preventing it from inhibiting the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. nih.gov
Two main transporter proteins have been implicated in this process: the P. falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1). nih.govnih.gov
PfCRT-Mediated Resistance: The primary determinant of chloroquine and hydroxychloroquine resistance is the PfCRT protein. nih.govnih.govpnas.org In sensitive parasites, the weakly basic drug becomes protonated and trapped within the acidic environment of the DV. oup.com However, specific mutations in the pfcrt gene alter the transporter's properties, enabling it to efflux the protonated drug out of the DV, thereby reducing its concentration at the target site. oup.compnas.orgnih.gov
A pivotal mutation is the substitution of lysine (B10760008) with threonine at position 76 (K76T). nih.govmdpi.com This single amino acid change is considered a key event in conferring resistance. oup.com It is thought to alter the substrate selectivity of the PfCRT protein, allowing it to recognize and transport the cationic form of chloroquine and hydroxychloroquine down its concentration gradient and out of the vacuole. oup.comnih.gov Computational modeling suggests that the K76T mutation reduces electrostatic repulsion that would otherwise prevent the positively charged drug from binding to the transporter. mdpi.com
Role of PfMDR1: PfMDR1, an ATP-binding cassette (ABC) transporter also located on the DV membrane, acts as a modulator of resistance. nih.govnih.gov Unlike PfCRT, which primarily expels the drug, PfMDR1 is thought to function as an importer of antimalarial drugs into the DV. nih.govfrontiersin.org Polymorphisms and variations in the copy number of the pfmdr1 gene can influence the parasite's susceptibility to a range of quinoline-based drugs. nih.govfrontiersin.org For instance, increased expression of PfMDR1, often due to gene amplification, has been associated with resistance to mefloquine (B1676156) and can affect the efficacy of combination therapies. nih.gov Specific mutations, such as the N86Y allele, have been linked to altered sensitivity to various antimalarials. nih.govfrontiersin.org The interplay between specific mutant alleles of pfcrt and pfmdr1 can result in complex resistance phenotypes. nih.gov
| Protein | Gene | Location | Function in Resistance | Key Mutations/Alterations |
|---|---|---|---|---|
| P. falciparum Chloroquine Resistance Transporter (PfCRT) | pfcrt | Digestive Vacuole Membrane | Primary driver of resistance; efflux of protonated drug from the digestive vacuole. oup.comnih.govpnas.org | K76T substitution is a critical mutation for conferring resistance. nih.govmdpi.com |
| P. falciparum Multidrug Resistance Protein 1 (PfMDR1) | pfmdr1 | Digestive Vacuole Membrane | Modulates resistance; may import the drug into the digestive vacuole. nih.govfrontiersin.org | Gene amplification (copy number variation) and point mutations (e.g., N86Y) affect drug susceptibility. nih.gov |
Emerging Resistance Mechanisms in Other Pathologies (e.g., Cancer)
Hydroxychloroquine has been repurposed for cancer therapy, largely due to its ability to inhibit autophagy, a cellular recycling process that tumor cells exploit to survive under stress and resist treatment. tandfonline.comnih.govecancer.org By disrupting the fusion of autophagosomes with lysosomes, hydroxychloroquine blocks this pro-survival pathway. tandfonline.com However, clinical outcomes have been modest, in part because cancer cells can develop resistance. musc.edu
Contrary to initial expectations that resistance would arise from the reactivation of autophagy, recent research indicates that cancer cells employ different, more complex strategies to evade hydroxychloroquine's effects. musc.edunih.gov Studies on ovarian and colorectal cancer cells have revealed that transcriptional plasticity is the primary mechanism by which cells evolve resistance. tandfonline.comnih.gov This involves substantial changes in gene expression that lead to the reprogramming of various cellular pathways, allowing cancer cells to survive without relying on autophagy. tandfonline.commusc.edu
Key findings from multi-omic and genome-scale screens have identified several pathways associated with acquired resistance to hydroxychloroquine: tandfonline.comnih.gov
Upregulation of Metabolic Pathways: Resistant cells often show an increase in glycolysis, providing an alternative energy source. tandfonline.comnih.gov
Alterations in Cellular Transport: An upregulation of exocytosis has been observed. tandfonline.comnih.gov This may be a compensatory mechanism for the disruption of protein trafficking and Golgi apparatus structure caused by hydroxychloroquine. nih.gov
Changes in Cell Division Processes: Pathways related to chromosome condensation and segregation are often upregulated in resistant cells. tandfonline.comnih.gov
Downregulation of Pro-Death and Synthesis Pathways: A decrease in the activity of pathways controlling apoptosis and protein translation has also been noted, contributing to cell survival. tandfonline.comnih.gov
Notably, these comprehensive screens found that neither autophagy-related genes nor the lysosome itself were significant factors in the developed resistance, suggesting that cancer cells effectively bypass the drug's primary mechanism of action. tandfonline.comnih.gov This indicates that the anticancer effects of hydroxychloroquine may extend beyond autophagy inhibition and that resistance is a multifaceted process of cellular adaptation. musc.edu
| Pathway Category | Specific Pathway/Process | Observed Change in Resistant Cells | Potential Role in Resistance |
|---|---|---|---|
| Metabolism | Glycolysis | Upregulation | Provides alternative energy source to bypass metabolic stress. tandfonline.com |
| Cellular Transport | Exocytosis | Upregulation | May compensate for drug-induced disruption of protein trafficking and Golgi function. tandfonline.comnih.gov |
| Cell Cycle | Chromosome Condensation & Segregation | Upregulation | Alters cell division dynamics to promote survival under drug pressure. tandfonline.comnih.gov |
| Protein Synthesis | Translation | Downregulation | Conserves resources and reduces cellular stress. tandfonline.com |
| Cell Fate | Apoptosis | Downregulation | Inhibits programmed cell death, allowing resistant cells to proliferate. tandfonline.com |
Therapeutic Drug Monitoring Tdm in Hydroxychloroquine Sulfate Research
Methodological Approaches for Blood Concentration Measurement
The accurate measurement of hydroxychloroquine (B89500) concentrations is fundamental to effective TDM. Research has led to the development and validation of several sophisticated analytical methods. The choice of biological matrix is critical, with whole blood being the preferred specimen over serum or plasma. labcorp.comacrabstracts.org Whole blood is favored because its levels are higher, more stable, and demonstrate a better correlation with both clinical efficacy and the risk of retinopathy. labcorp.comacrabstracts.orgnih.gov Studies have shown that mean hydroxychloroquine levels in whole blood are approximately twice as high as those found in serum and plasma. nih.govnews-medical.net
Several analytical techniques are employed for the quantification of hydroxychloroquine and its metabolites, such as desethylhydroxychloroquine and desethylchloroquine.
High-Performance Liquid Chromatography (HPLC): This is a widely used and established method, often coupled with fluorescence detection (HPLC-FLD). tandfonline.comtandfonline.comnih.gov It is recognized for its reliability in clinical settings for monitoring steady-state whole blood exposure to the compound. tandfonline.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high specificity and sensitivity for quantifying hydroxychloroquine in whole blood. acrabstracts.orgnih.gov It is frequently used in clinical laboratories and for bioequivalence studies due to its precision. tandfonline.comnih.gov
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): A more advanced method that provides high accuracy and precision for determining hydroxychloroquine levels. nih.gov Research using LC-HRMS has confirmed that whole blood is the superior matrix for sample reproducibility, making it the recommended choice for monitoring treatment effects. nih.govnews-medical.net
Below is a comparison of common analytical methods used for hydroxychloroquine TDM.
| Method | Common Detector | Linearity Range (for HCQ) | Key Findings/Notes | References |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Fluorescence Detection (FLD) | 50–4000 ng/mL | A popular and practical method for routine clinical monitoring; has been successfully implemented for TDM in patients with systemic lupus erythematosus. | tandfonline.comtandfonline.comnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | 50–2000 ng/mL | A highly specific and precise method validated for use in both whole blood and oral fluid. | acrabstracts.orgnih.gov |
| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Mass Spectrometer | 8.3–6075 ng/mL | Demonstrates high accuracy and precision; research has confirmed whole blood as the superior matrix for reproducibility with this method. | nih.gov |
Variability in Hydroxychloroquine Sulfate (B86663) Concentrations and Research Implications
A central finding in hydroxychloroquine research is the high degree of inter-individual variability in blood concentrations. mdpi.comresearchgate.net Studies have reported that drug levels can vary by more than tenfold among patients prescribed similar doses. news-medical.netresearchgate.net This variability demonstrates that weight-based dosing is a poor predictor of the resulting drug concentration, reinforcing the need for individualized treatment strategies through TDM. researchgate.netresearchgate.net
Multiple factors contribute to this pharmacokinetic variability, and understanding them is crucial for interpreting TDM results and for future research.
Factors Influencing Hydroxychloroquine Concentrations:
Patient Characteristics: Factors such as Body Mass Index (BMI), renal function, age, gender, and platelet counts have been shown to be associated with blood concentration variability. bohrium.comresearchgate.netnih.gov For instance, a high BMI and high estimated creatinine (B1669602) clearance have been linked to lower blood concentrations, while impaired renal function is associated with higher levels. bohrium.com
Genetic Factors: Polymorphisms in cytochrome P450 enzymes involved in hydroxychloroquine metabolism, such as CYP2D6 and CYP2C8, may contribute to differences in how individuals process the drug. researchgate.netmdpi.com
Adherence: Patient adherence to the prescribed regimen is one of the most significant factors affecting blood levels. bohrium.comnih.gov
Sample Timing: The time elapsed between the last dose and the blood draw can significantly influence the measured concentration. nih.gov Mean concentrations can decrease by approximately 30% between peak (a few hours after dosing) and trough (just before the next dose) measurements. nih.gov
The table below details factors identified in research that influence hydroxychloroquine blood concentrations.
| Factor | Association with HCQ Concentration | References |
|---|---|---|
| Adherence | Poor adherence is a primary cause of very low or undetectable concentrations. | bohrium.comnih.gov |
| Body Mass Index (BMI) | Inversely correlated; higher BMI is associated with lower concentrations. | bohrium.com |
| Renal Function | Impaired renal function (lower creatinine clearance) is associated with higher concentrations. | bohrium.com |
| Age, Gender, Weight | Have been identified as factors associated with concentration differences in multivariate analyses. | researchgate.netnih.gov |
| Platelet Count | Low platelet count has been associated with low HCQ concentrations. | bohrium.comnih.gov |
| Genetic Polymorphisms | Variations in genes for metabolizing enzymes (e.g., CYP2D6, CYP2C8) may influence drug levels. | researchgate.net |
| Timing of Blood Sample | Concentrations vary significantly throughout the dosing interval (peak vs. trough). | bohrium.comnih.gov |
Research Implications: The pronounced variability in hydroxychloroquine concentrations has significant implications for clinical research. It highlights the limitations of fixed-dosing regimens and strengthens the rationale for TDM to achieve optimal and safe therapeutic exposures. researchgate.netresearchgate.net Future research should focus on further defining the optimal therapeutic window for various clinical indications. researchgate.net Standardizing blood sampling protocols, such as consistently measuring trough levels, could help reduce measurement variability and improve the interpretation of TDM results in both clinical practice and research settings. nih.gov
Research on Hydroxychloroquine Sulfate in Special Populations
Pediatric Research Considerations
Research into the use of hydroxychloroquine (B89500) sulfate (B86663) in children has primarily focused on its application in pediatric rheumatic diseases and malaria. printo.itmskcc.org While it is an established treatment option for juvenile idiopathic arthritis and systemic lupus erythematosus in children, dedicated pediatric research and formulations are limited. printo.itnih.gov
A key area of pediatric research has been the investigation of appropriate dosing strategies, as these are often extrapolated from adult data. nih.gov Studies have highlighted that a simple weight-based approach may not be optimal for all children, particularly those with obesity, and may lead to suboptimal drug exposure. nih.gov This suggests a need for therapeutic drug monitoring to individualize treatment in the pediatric population. nih.gov
Further research is underway to evaluate the efficacy and safety of hydroxychloroquine in other pediatric conditions. For instance, a randomized controlled trial has been designed to assess its effectiveness in children with interstitial lung diseases. hra.nhs.uk
Challenges in pediatric research include the practical aspects of administration, as the bitter taste of hydroxychloroquine sulfate can be a significant barrier to compliance. nih.gov Research has been conducted on developing taste-masked formulations to improve palatability for children. nih.gov
Table 1: Summary of Pediatric Research Findings for this compound
| Research Area | Key Findings |
| Pharmacokinetics | High interindividual variability; weight-based dosing shows poor correlation with drug concentrations. nih.gov |
| Formulation | Lack of tailored pediatric products; research into taste-masking systems to improve compliance. nih.gov |
| Therapeutic Areas | Established use in juvenile idiopathic arthritis and systemic lupus erythematosus. printo.it Ongoing research in pediatric interstitial lung disease. hra.nhs.uk |
| Dosing | Current weight-based paradigms may result in lower drug exposure for children with obesity. nih.gov |
Pregnancy and Lactation Research
The use of this compound during pregnancy and lactation has been the subject of numerous studies, largely indicating its compatibility with both. Research has shown that hydroxychloroquine crosses the placenta and is present in cord blood at concentrations similar to maternal serum. aap.org Despite this, large-scale studies and meta-analyses have not found a significant increase in the risk of congenital malformations, spontaneous abortions, fetal death, or prematurity with maternal use. drugs.comresearchgate.net For women with autoimmune conditions like lupus, continued use during pregnancy is often recommended to prevent disease flares, which can negatively impact both maternal and fetal health. nih.govwww.nhs.uk
With regard to lactation, research has consistently shown that hydroxychloroquine is excreted into breast milk in small amounts. drugs.comwww.nhs.uknih.gov The estimated daily infant dose through breast milk is generally less than 2% of the maternal dose when adjusted for body weight. drugs.com Follow-up studies of breastfed infants whose mothers were taking hydroxychloroquine have not revealed adverse effects on growth, vision, or hearing. nih.govnih.gov In fact, one study suggested that treatment with hydroxychloroquine during the postpartum period could be associated with a longer duration of breastfeeding in women with lupus by preventing disease flares. lupus.org
Table 2: Summary of Research Findings on this compound in Pregnancy and Lactation
| Population | Research Finding |
| Pregnancy | Crosses the placenta; no significant association found with major birth defects, miscarriage, or adverse maternal or fetal outcomes. drugs.com |
| Pregnancy | Continued use in women with lupus is associated with longer pregnancy duration in preterm births. nih.gov |
| Lactation | Excreted into breast milk in small amounts; relative infant dose is low. drugs.comnih.gov |
| Breastfed Infants | No evidence of visual, hearing, growth, or motor abnormalities in follow-up studies of up to 12 months. drugs.comnih.gov |
| Lupus Patients | Hydroxychloroquine treatment is associated with a longer duration of breastfeeding. lupus.org |
Geriatric Research Considerations
In the geriatric population, research on this compound considers the physiological changes associated with aging. Elderly patients are more likely to have age-related declines in renal and hepatic function, which can affect the metabolism and excretion of the drug. mayoclinic.orgescholarship.org The long half-life of hydroxychloroquine, approximately 50 days, can lead to drug accumulation, which is a particular consideration in older adults. pagepressjournals.orgmdpi.com
Pharmacokinetic studies and models have been developed to better understand how the drug is processed in the elderly. These models suggest that in elderly individuals with organ impairment, dose adjustments may be necessary to achieve the desired therapeutic exposure without increasing the risk of toxicity. frontiersin.org
Interestingly, some research has pointed to potential benefits of hydroxychloroquine in age-related conditions. A study analyzing Medicare claims data from rheumatoid arthritis patients with an average age of 74 found that those treated with hydroxychloroquine had a lower likelihood of developing Alzheimer's disease or a related dementia compared to those on other medications. alzheimers.gov This research, which also included mouse and cell models, suggested that hydroxychloroquine may reduce inflammation and improve the clearance of proteins associated with Alzheimer's disease. alzheimers.gov
Table 3: Geriatric Research Highlights for this compound
| Research Area | Key Findings and Considerations |
| Pharmacokinetics | Long half-life and potential for accumulation in the elderly due to age-related organ function decline. pagepressjournals.orgmdpi.com |
| Dosing | Physiologically based pharmacokinetic models suggest potential need for dose reduction in elderly patients with organ impairment. frontiersin.org |
| Cognitive Health | Associated with a lower risk of dementia in older adults with rheumatoid arthritis. alzheimers.gov |
| Comorbidities | Elderly patients are more likely to have pre-existing kidney, liver, or heart conditions that require careful consideration. mayoclinic.org |
Research in Patients with Renal or Hepatic Impairment
The kidneys play a significant role in the excretion of hydroxychloroquine, with approximately 40-50% of the drug being cleared renally. nih.gov Consequently, research in patients with renal impairment is critical. Studies have shown that for patients with lupus nephritis, hydroxychloroquine use is associated with improved renal outcomes. It has been linked to a higher probability of achieving complete renal remission and a reduced risk of renal flares. nih.gov
Recent research has further solidified the renoprotective effects of hydroxychloroquine in lupus nephritis. A retrospective cohort study found that its use was associated with a significantly lower risk of a sustained decline in estimated glomerular filtration rate (eGFR). medicaldialogues.inhmpgloballearningnetwork.com This protective effect was observed in both the early and long-term phases of the disease and was also present in patients who already had stage 3 or higher chronic kidney disease. hmpgloballearningnetwork.comlupus.org
Regarding hepatic impairment, hydroxychloroquine is known to be metabolized in the liver and can concentrate in this organ. npra.gov.mylupus.org While clinically apparent liver injury from hydroxychloroquine is considered rare, there have been case reports of acute liver failure. nih.govresearchgate.netlongdom.org The mechanism of such hepatotoxicity is not well understood but may be idiosyncratic. npra.gov.mylongdom.org Research also indicates a potential benefit in certain liver conditions. A recent study found that in patients with rheumatoid arthritis, treatment with hydroxychloroquine was associated with a significantly lower risk of developing nonalcoholic fatty liver disease. rheumatology.org
Table 4: Research Findings in Patients with Renal or Hepatic Impairment
| Patient Population | Research Findings |
| Renal Impairment (Lupus Nephritis) | Associated with a 60% higher probability of achieving complete response. nih.gov |
| Renal Impairment (Lupus Nephritis) | Linked to a 60% lower risk of a ≥30% decline in eGFR and a 62% lower risk of a ≥40% decline. medicaldialogues.in |
| Renal Impairment (Lupus Nephritis with CKD ≥3) | Associated with a 77% decreased risk of further kidney function deterioration. medicaldialogues.inlupus.org |
| Hepatic Impairment | While rare, cases of acute and fulminant hepatic failure have been reported. nih.govresearchgate.netlongdom.org |
| Hepatic Health (Rheumatoid Arthritis) | Associated with a significantly lower risk of nonalcoholic fatty liver disease. rheumatology.org |
Emerging Therapeutic Applications and Future Research Directions for Hydroxychloroquine Sulfate
Research in Cancer Therapy and Autophagy Modulation
The role of hydroxychloroquine (B89500) sulfate (B86663) in cancer therapy is an active area of investigation, primarily centered on its ability to inhibit autophagy, a cellular recycling process that can help cancer cells survive. nih.govnih.gov By blocking this pathway, hydroxychloroquine may render cancer cells more susceptible to traditional cancer treatments. nih.govnih.gov
Preclinical studies have indicated that inhibiting autophagy with hydroxychloroquine can enhance the effectiveness of DNA-damaging therapies. harvard.edu In estrogen receptor-positive (ER+) breast cancer, for instance, inhibiting autophagy with low-dose oral hydroxychloroquine has been shown to increase the responsiveness of resistant mammary tumors to antiestrogen therapies like tamoxifen and fulvestrant. nih.gov
Clinical trials have been conducted to evaluate the efficacy of hydroxychloroquine in combination with standard cancer treatments. One such Phase I/II trial investigated the use of hydroxychloroquine with radiation therapy and temozolomide in patients with newly diagnosed glioblastoma multiforme. harvard.educlinicaltrials.govveeva.com While the study established that autophagy inhibition is achievable with hydroxychloroquine, dose-limiting toxicities prevented escalation to higher doses that might have more consistently inhibited autophagy. harvard.edunih.gov
Research has also explored the potential of hydroxychloroquine in other cancers, such as cholangiocarcinoma, where it has been found to inhibit cell proliferation and induce apoptosis by causing an accumulation of reactive oxygen species through autophagy inhibition. frontiersin.org In hepatocellular carcinoma, hydroxychloroquine has been investigated for its ability to overcome resistance to the targeted therapy drug sorafenib by modulating autophagy and oxidative DNA damage stress. mdpi.comtmu.edu.tw
Table 1: Selected Clinical Trials of Hydroxychloroquine Sulfate in Cancer Therapy
| Cancer Type | Intervention | Key Findings/Objectives |
|---|---|---|
| Glioblastoma Multiforme | Hydroxychloroquine with radiation therapy and temozolomide | Determined the maximum tolerated dose and assessed efficacy; autophagy inhibition was observed but did not lead to a significant improvement in overall survival. harvard.educlinicaltrials.govnih.govtandfonline.com |
| ER+ Breast Cancer | Hydroxychloroquine with antiestrogens (tamoxifen, fulvestrant) | Increased sensitivity of resistant breast cancer cells to endocrine therapies in preclinical models. nih.gov |
| Cholangiocarcinoma | Hydroxychloroquine | Inhibited cell proliferation and induced apoptosis in preclinical models by inhibiting autophagy. frontiersin.org |
| Hepatocellular Carcinoma | Hydroxychloroquine with sorafenib | Investigated to overcome sorafenib resistance by modulating autophagy and oxidative stress. mdpi.comtmu.edu.tw |
Investigation in Other Viral Infections
The antiviral properties of this compound have been a subject of scientific inquiry beyond its historical use in malaria. nih.gov Its mechanism of action is thought to involve impeding lysosomal activity and autophagy, which can interfere with viral replication and cellular activation. nih.gov
Research has explored the effects of chloroquine (B1663885) and hydroxychloroquine on a range of viruses in laboratory settings, with inconsistent results. cebm.net For instance, while some in vitro studies have shown inhibition of viral growth, a study on cells infected with the Epstein-Barr virus (EBV) indicated that chloroquine might actually increase viral replication. cebm.netnih.gov Community-reported data has also suggested a lack of effectiveness of this compound for EBV. stuffthatworks.health
During the COVID-19 pandemic, hydroxychloroquine was extensively studied as a potential treatment and preventive agent for SARS-CoV-2 infection. nih.govresearchgate.net Initial in vitro data suggested that it could inhibit the virus. nih.gov However, numerous clinical trials in hospitalized patients with severe COVID-19 did not demonstrate a benefit. nih.govresearchgate.net Some studies have suggested that hydroxychloroquine is not effective in preventing COVID-19. case.edu Conversely, a large chemoprevention study found a moderate benefit of hydroxychloroquine in preventing symptomatic COVID-19. tropmedres.ac
Nephrological Applications Beyond Lupus Nephritis
While this compound is a cornerstone of therapy for systemic lupus erythematosus and lupus nephritis, its potential benefits in other kidney diseases are being actively investigated. nih.gov The drug's immunomodulatory, anti-inflammatory, and anti-thrombotic effects are the basis for its exploration in a broader range of nephrological conditions. nih.gov
Recent studies have shown a reduction in proteinuria in patients with IgA nephropathy treated with hydroxychloroquine. nih.gov Research is also underway to evaluate its efficacy in primary membranous nephropathy and Alport's syndrome. nih.gov Preclinical data from studies in rats with anti-GBM nephritis, a form of systemic vasculitis affecting the kidneys, have shown that hydroxychloroquine administration improved renal function and reduced proteinuria and microscopic hematuria. nih.gov
Furthermore, there is interest in the potential of hydroxychloroquine to mitigate acute kidney injury and reduce cardiovascular risk in the broader population of patients with chronic kidney disease (CKD). nih.gov In patients with rheumatoid arthritis, the use of hydroxychloroquine has been associated with a significantly lower risk of incident CKD. nih.gov Studies have also suggested that hydroxychloroquine can attenuate renal fibrosis following ischemia-reperfusion injury, potentially through the inhibition of the TLR-9 signaling pathway. frontiersin.org
Table 2: Investigational Nephrological Applications of this compound
| Condition | Investigated Effect |
|---|---|
| IgA Nephropathy | Reduction in proteinuria. nih.gov |
| Primary Membranous Nephropathy | Potential antiproteinuric effect. nih.gov |
| Alport's Syndrome | Under investigation. nih.gov |
| Anti-GBM Disease | Improved renal function and reduced proteinuria in preclinical models. nih.gov |
| Chronic Kidney Disease (CKD) | Potential for cardiovascular risk reduction and attenuation of renal fibrosis. nih.govfrontiersin.org |
| Rheumatoid Arthritis | Lower risk of incident CKD in patients treated with hydroxychloroquine. nih.gov |
Novel Drug Delivery Systems Research (e.g., Nanotechnology)
To enhance the therapeutic potential and overcome limitations of this compound, such as poor solubility and lack of specific tumor targeting, researchers are exploring novel drug delivery systems, with a significant focus on nanotechnology. nih.gov These advanced delivery systems aim to improve the drug's efficacy and reduce potential side effects. nih.gov
One approach involves encapsulating hydroxychloroquine within nanoparticles. For instance, human H-chain apoferritin (HFn) nanocages have been used to encapsulate the drug, forming HFn@HCQ nanoparticles. nih.gov These nanoparticles have shown enhanced antitumor effects in cancer cell lines that overexpress the transferrin receptor 1, which the HFn nanocage targets. nih.gov
Chitosan nanoparticles are another promising carrier for hydroxychloroquine. nih.govmdpi.com Studies have shown that hydroxychloroquine-loaded chitosan nanoparticles can induce anticancer activity in lung cancer cells. nih.gov The positive surface charge of these nanoparticles may facilitate better absorption by tumor cells. nih.gov
Other nanocarriers being investigated include:
Nanostructured Lipid Carriers (NLCs): These have been explored for pulmonary delivery of hydroxychloroquine, which could be beneficial for targeting lung tissues in diseases like COVID-19-related pneumonia. nih.gov
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: These have been used to co-deliver hydroxychloroquine with other therapeutic agents, such as plasmid DNA or model antigens, to enhance their effects. mdpi.com
Lipid nanoparticles: A novel lipid nanoparticle formulation has been developed to co-deliver hydroxychloroquine and siRNA targeting TNF-α for the treatment of rheumatoid arthritis. mdpi.com
Metallic nanoparticles: Hydroxychloroquine has been loaded into hollow mesoporous titanium dioxide nanoparticles to enhance sonodynamic therapy in cancer. mdpi.com
These nanotechnology-based approaches hold the promise of improving the therapeutic index of hydroxychloroquine by enabling targeted delivery and controlled release. nih.gov
Identification of Biomarkers for Response and Toxicity
The identification of biomarkers to predict a patient's response to this compound and their risk of toxicity is a critical area of ongoing research. Such biomarkers would allow for a more personalized approach to treatment, maximizing efficacy while minimizing potential harm.
In the context of cancer therapy, particularly for glioblastoma, clinical trials have sought to correlate clinical outcomes with the presence of specific genetic markers. For example, the NCT00486603 trial aimed to correlate the presence of TP53 and PTEN genes, as well as BECN1, with toxicity and clinical outcomes in patients receiving hydroxychloroquine in combination with radiation and temozolomide. clinicaltrials.gov Another study in glioblastoma investigated the potential of EGFRvIII expression as a predictive biomarker, with preclinical data suggesting that tumors expressing this mutation may be more dependent on autophagy and therefore more susceptible to chloroquine. tandfonline.com
In hepatocellular carcinoma research, Toll-like receptor (TLR)-9 has been identified as a potential biomarker. mdpi.comtmu.edu.tw Overexpression of TLR9 was associated with sorafenib resistance, and hydroxychloroquine was shown to inhibit TLR9 expression, suggesting that TLR9 levels could predict response to this combination therapy. mdpi.com
For cardiovascular risk, one study on lupus patients who developed blood clots found that higher blood levels of hydroxychloroquine were associated with a lower likelihood of having a clot, suggesting that drug concentration in the blood could serve as a biomarker for its antithrombotic effect. creakyjoints.org Monitoring hydroxychloroquine levels in the blood is also being considered as a tool to evaluate compliance and individualize dosing to reduce the risk of retinal toxicity, although this is not yet standard clinical practice. nih.gov
Table 3: Potential Biomarkers for this compound Therapy
| Therapeutic Area | Potential Biomarker | Rationale/Finding |
|---|---|---|
| Glioblastoma | TP53, PTEN, BECN1 gene status | Investigated for correlation with toxicity and clinical outcomes in a clinical trial. clinicaltrials.gov |
| Glioblastoma | EGFRvIII expression | Preclinical data suggest tumors with this mutation may be more sensitive to chloroquine. tandfonline.com |
| Hepatocellular Carcinoma | Toll-like receptor (TLR)-9 expression | Overexpression associated with sorafenib resistance; HCQ inhibits TLR9. mdpi.comtmu.edu.tw |
| Cardiovascular Risk Reduction | Blood concentration of hydroxychloroquine | Higher levels associated with a lower risk of blood clots in lupus patients. creakyjoints.org |
| General | Blood concentration of hydroxychloroquine | Potential to monitor compliance and personalize dosing to minimize toxicity. nih.gov |
Ethical and Regulatory Considerations in Hydroxychloroquine Sulfate Research
Principles of Research Ethics (Beneficence, Non-maleficence, Justice, Autonomy) in Clinical Trials
The ethical conduct of clinical trials involving hydroxychloroquine (B89500) sulfate (B86663) is guided by four foundational principles: beneficence, non-maleficence, justice, and autonomy. medicalprotection.orgnih.govyoutube.com
Beneficence , the duty to "do good," requires that research is intended to benefit the patient. medicalprotection.orgaihcp.net In the context of hydroxychloroquine trials for COVID-19, the potential for benefit was often uncertain, creating ethical tension. nih.gov
Non-maleficence , the obligation to "do no harm," was a significant concern due to the known and potential risks associated with hydroxychloroquine, such as cardiac issues. medicalprotection.orgtg.org.au The principle of non-maleficence underscores the need to avoid exposing patients to undue risks, especially when the efficacy of the treatment is unproven. nih.gov
Justice dictates the fair and equitable treatment of all individuals. medicalprotection.orgyoutube.com This principle raises questions about the fair distribution of potential benefits and risks of research participation and the allocation of the drug itself. nih.gov
Autonomy respects a patient's right to self-determination, which is operationalized through the process of informed consent. medicalprotection.orgnih.gov Patients must be fully informed about the potential risks and benefits of participating in a clinical trial to make a voluntary decision. nih.gov
The application of these principles in the fast-paced environment of a pandemic proved to be a significant challenge for researchers and clinicians. researchgate.net
Challenges in Clinical Trial Design and Implementation
The design and implementation of clinical trials for hydroxychloroquine sulfate faced numerous obstacles that impacted the quality and reliability of the evidence generated. biospace.com
Furthermore, the rapid dissemination of preliminary and sometimes conflicting results from various studies created confusion and complicated the scientific process. healthmanagement.org The pressure to quickly find a treatment for COVID-19 may have contributed to the design of trials that were not robust enough to provide clear answers. nih.gov
Table 1: Selected Published Randomized Controlled Trials of Hydroxychloroquine for COVID-19
| DOI | Number of Subjects (Experimental/Control) | Patient Age (Mean ± SD) | Treatment Plan |
| 10.3785/j.issn.1008-9292.2020.03.03 | 15 / 15 | 50.5 ± 3.8 / 46.7 ± 3.6 | Routine treatment + oral HCQ sulfate |
| 10.1101/2020.03.22.20040758 | 31 / 31 | 45.2 ± 14.7 / 44.1 ± 16.1 | Standard treatment + oral HCQ sulfate |
| 10.1101/2020.04.10.20060558 | 75 / 75 | 48.0 ± 14.1 / 44.1 ± 15.0 | Standard care + oral HCQ sulfate |
| 10.1101/2020.04.10.20060699 | 84 / 97 | 59 ± 48-67 / 63 ± 53-68 | Standard care + oral HCQ sulfate |
Source: Adapted from Li QY, et al. Ethical review of off-label drugs during the COVID-19 pandemic. World J Clin Cases 2022. wjgnet.com
Ethical Implications of Off-Label Use in Research Contexts
The widespread off-label use of this compound for COVID-19, often outside the context of a formal clinical trial, raised significant ethical concerns. nih.gov Off-label use refers to the practice of prescribing a drug for a condition for which it has not been approved by a regulatory agency. wikipedia.org
While off-label prescribing can be a valid medical practice when supported by sufficient evidence, the use of hydroxychloroquine for COVID-19 was largely based on preliminary and often weak data. nih.govnih.gov This created a dilemma where the desire to offer a potential treatment clashed with the ethical imperative to base medical decisions on robust scientific evidence. researchgate.net The American Medical Association's code of ethics stipulates that off-label use should be justified by "sufficient evidence". nih.gov
A key ethical issue was ensuring that patients provided meaningful informed consent, fully understanding that the treatment was unproven for their condition and carried potential risks. nih.gov The emergency situation of the pandemic added complexity to achieving truly informed consent. researchgate.net
Resource Allocation and Distributive Justice in Clinical Research
The surge in demand for this compound for COVID-19 research and treatment led to concerns about resource allocation and distributive justice. researchgate.nettaylorandfrancis.com Distributive justice, in this context, refers to the fair and equitable distribution of resources. ekhep.or.krcolumbia.edu
One of the primary ethical challenges was the potential for shortages of the drug for patients who relied on it for approved indications, such as lupus and rheumatoid arthritis. researchgate.netclevelandclinic.org The increased demand for an unproven use threatened the supply for patients with established needs, raising questions of fairness and equity. researchgate.net
Furthermore, the allocation of scarce medical resources during a pandemic brings to the forefront difficult ethical decisions about who should receive priority for potentially life-saving treatments. researchgate.net Theories of distributive justice provide frameworks for making these decisions, considering factors such as need and the potential to benefit. ekhep.or.kr
Transparency and Communication in Research Findings
The communication of research findings on this compound was fraught with challenges, highlighting the critical importance of transparency in science. nih.gov The rapid pace of research led to the dissemination of findings through pre-prints and media reports before they had undergone rigorous peer review, contributing to public confusion and the spread of misinformation. healthmanagement.org
A significant event that underscored the need for transparency was the retraction of a high-profile study on hydroxychloroquine published in a major medical journal. news-medical.netumn.edu The retraction was prompted by concerns about the validity of the underlying data, emphasizing the importance of data sharing and independent verification of research results. umn.edu This incident eroded public trust and demonstrated the potential harm of publishing flawed research. news-medical.net
Transparent communication about the uncertainties and limitations of ongoing research is essential for maintaining public trust and ensuring that healthcare decisions are based on the best available evidence. nih.gov
Regulatory Frameworks for Research and Emergency Use Authorizations
Regulatory bodies played a crucial role in overseeing the research and use of this compound during the COVID-19 pandemic. In the United States, the Food and Drug Administration (FDA) is responsible for regulating clinical trials and authorizing the use of medical products. fda.govjdsupra.com
In response to the public health emergency, the FDA issued an Emergency Use Authorization (EUA) for this compound in March 2020. fda.govcdc.gov An EUA allows for the use of unapproved medical products in an emergency when there are no adequate, approved, and available alternatives. fda.gov The EUA for hydroxychloroquine was intended for certain hospitalized patients when a clinical trial was not feasible. dicardiology.com
However, as more data from clinical trials became available and did not demonstrate a benefit of hydroxychloroquine in treating COVID-19, the FDA revoked the EUA in June 2020. cdc.govdicardiology.comeuropeanpharmaceuticalreview.compharmacytimes.com The agency concluded that the known and potential benefits of the drug no longer outweighed the known and potential risks for the authorized use. dicardiology.comeuropeanpharmaceuticalreview.com This decision was based on a rigorous assessment of emerging scientific evidence. europeanpharmaceuticalreview.com
The FDA also issued guidance for developers of generic this compound to ensure a stable supply for its approved indications. jdsupra.comraps.org
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
